4-(Trifluoromethylthio)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHHTUXVBNGOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190681 | |
| Record name | 4-((Trifluoromethyl)thio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
372-16-7 | |
| Record name | 4-[(Trifluoromethyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((Trifluoromethyl)thio)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((Trifluoromethyl)thio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(trifluoromethyl)thio]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)aniline is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethylthio (-SCF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the primary and alternative synthesis mechanisms for obtaining this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid in research and development.
Core Synthesis Route: Reduction of 4-(Trifluoromethylthio)nitrobenzene
The most common and high-yielding method for the synthesis of this compound is the reduction of its nitro precursor, 4-(trifluoromethylthio)nitrobenzene. This method is favored for its efficiency and scalability.
Experimental Protocol
A general and effective procedure for this reduction is as follows:
-
Reaction Setup : To a solution of 4-(trifluoromethylthio)nitrobenzene (33.5 g, 0.15 mol) in ethanol (400 mL) in an autoclave, add a palladium-carbon catalyst (10% Pd/C, 3.5 g).[1]
-
Hydrogenation : The reaction mixture is then subjected to hydrogenation in a hydrogen atmosphere at a pressure of 40 atm. The reaction is carried out at room temperature for 8 hours.[1]
-
Work-up : Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed thoroughly with ethanol.[1]
-
Isolation : The combined filtrate and washings are concentrated under reduced pressure to remove the solvent. The resulting residue is washed with water to yield this compound.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethylthio)nitrobenzene | [1] |
| Reagents | 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) | [1] |
| Solvent | Ethanol | [1] |
| Pressure | 40 atm | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 8 hours | [1] |
| Yield | 98% | [1] |
Spectroscopic Data for this compound
-
¹H NMR (300 MHz, CDCl₃): δ 7.62 (d, J = 8.30 Hz, 2H), 7.42 (dd, J = 8.30 Hz, J = 1.90 Hz, 2H), 3.84 (s, 2H, NH₂)[1]
-
¹⁹F NMR (220 MHz, CDCl₃): δ 44.5 (s, 3F, SCF₃)[1]
-
¹³C NMR (75 MHz, CDCl₃): δ 149.1, 138.2, 126.7, 115.3, 111.3[1]
Reaction Mechanism and Workflow
Alternative Synthesis Routes
While the reduction of the nitro-precursor is the most established method, other synthetic strategies offer alternative pathways to this compound, which can be valuable depending on the availability of starting materials and desired substitution patterns.
Electrophilic Trifluoromethylthiolation of Aniline
This approach involves the direct introduction of the -SCF₃ group onto the aniline ring via an electrophilic aromatic substitution reaction.
An electrophilic trifluoromethylthiolating reagent is used to react with aniline. The amino group of aniline is a strong activating group and directs the substitution to the ortho and para positions. Steric hindrance from the amino group can favor the formation of the para-substituted product.
Various electrophilic trifluoromethylthiolating reagents have been developed, including:
-
Trifluoromethanesulfenamide derivatives
-
S-(Trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents)
-
Hypervalent iodine reagents (Togni's reagents)
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(Trifluoromethylthio)aniline (CAS: 372-16-7)
Overview
This compound, with CAS number 372-16-7, is a synthetic aromatic amine compound that serves as a crucial building block in various fields of chemical synthesis.[1] Its structure, featuring a trifluoromethylthio group (-SCF3) para to an amino group on a benzene ring, imparts unique electronic and lipophilic properties.[1] These characteristics make it a valuable intermediate in the development of pharmaceuticals and agrochemicals, where the -SCF3 moiety can enhance metabolic stability, binding affinity, and overall efficacy of the target molecules.[1][2] First synthesized in the latter half of the 20th century, this compound is typically a clear colorless to yellow liquid at room temperature and is noted for its utility in creating complex, biologically active molecules.[1][2][3]
Physicochemical Properties
This compound is characterized by its distinct physical and chemical properties, which are critical for its application in synthesis. While some sources describe it as a white to off-white solid, it is more commonly handled as a liquid.[1][2] It is generally insoluble in water.[2][3]
| Property | Value | Source(s) |
| CAS Number | 372-16-7 | [1][2][4][5] |
| Molecular Formula | C₇H₆F₃NS | [1][2][4][5] |
| Molecular Weight | 193.19 g/mol | [2][4][5][6] |
| Appearance | Clear colorless to yellow liquid or solid | [1][2][3] |
| Boiling Point | 102-103 °C at 8 mmHg | [2][3][4] |
| Density | 1.351 g/mL at 25 °C | [2][3] |
| Flash Point | 106 °C (222 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.528 | [2][3] |
| Vapor Pressure | 0.788 - 0.8 mmHg at 25 °C | [1][2] |
| Water Solubility | Insoluble | [2][3] |
| pKa | 2.79 ± 0.10 (Predicted) | [2] |
| LogP | 3.46190 | [1] |
Synthesis and Manufacturing
The industrial production of this compound typically involves a multi-step process. A common route starts with a halogenated aromatic compound, which undergoes nucleophilic aromatic substitution with a trifluoromethylthiolating reagent. This is followed by the reduction of a nitro group to the final amine functionality.[1]
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Hydrogenation of 4-Nitrophenyl Trifluoromethyl Sulfide
The following protocol details the reduction of 4-nitrophenyl trifluoromethyl sulfide to produce this compound.[3]
Materials:
-
4-Nitrophenyl trifluoromethyl sulfide (33.5 g, 0.15 mol)
-
10% Palladium on Carbon (Pd/C) catalyst (3.5 g)
-
Ethanol (400 mL)
-
Diatomaceous earth
-
Autoclave
-
Hydrogen gas supply
Procedure:
-
A solution of 4-nitrophenyl trifluoromethyl sulfide (33.5 g) is prepared in ethanol (400 mL).
-
The palladium-carbon catalyst (3.5 g) is added to this solution.
-
The reaction mixture is transferred to an autoclave.
-
The vessel is charged with hydrogen gas to a pressure of 40 atm.
-
The reaction is allowed to proceed at room temperature for 8 hours with appropriate stirring.
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
The filter cake is washed thoroughly with additional ethanol.
-
The filtrate and washings are combined.
-
The solvent is removed under reduced pressure (concentrated) to yield the crude product.
-
The residue is washed with water to afford 28.4 g of this compound as a brown liquid, corresponding to a 98% yield.[3]
Key Applications
The unique properties conferred by the trifluoromethylthio group make this aniline derivative a sought-after intermediate in several industrial sectors.
Caption: Primary industrial applications of this compound.
-
Pharmaceutical Industry: It is a key intermediate in synthesizing pharmaceutical compounds. The -SCF3 group can significantly alter the properties of a drug candidate, often leading to improved solubility, metabolic stability, and bioavailability.[2]
-
Agrochemical Industry: In agriculture, it serves as a foundational component for developing new pesticides, including insecticides, herbicides, and fungicides.[2][3] The inclusion of the trifluoromethylthio moiety can enhance the potency and selectivity of these agents.[2]
-
Materials Science: The compound also finds use in the preparation of specialized organic materials and functionalized chemicals.[1]
Spectroscopic Data
Characterization of this compound is crucial for quality control and reaction monitoring. The following spectroscopic data has been reported for the compound in CDCl₃ solvent.[3]
| Spectrum Type | Solvent | Chemical Shift (δ) and Coupling (J) |
| ¹H NMR (300 MHz) | CDCl₃ | δ 7.62 (d, J = 8.30 Hz, 2H), 7.42 (dd, J = 8.30 Hz, J = 1.90 Hz, 2H), 3.84 (s, 2H, NH₂) |
| ¹⁹F NMR (220 MHz) | CDCl₃ | δ 44.5 (s, 3F, SCF₃) |
| ¹³C NMR (75 MHz) | CDCl₃ | δ 149.1, 138.2, 126.7, 115.3, 111.3 |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
-
Hazard Codes: Xn, T, Xi.[2]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[6]
-
Precautionary Statements: Users should avoid breathing vapors, prevent contact with skin and eyes, and use only in well-ventilated areas. Standard personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.
Conclusion
This compound is a high-value chemical intermediate with significant utility in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and established synthesis routes allow for its reliable incorporation into complex molecular architectures. The presence of the trifluoromethylthio group is key to its role in modulating the biological and physical properties of target compounds. Proper handling and adherence to safety protocols are essential when working with this versatile but hazardous compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 372-16-7 [m.chemicalbook.com]
- 4. anaxlab.com [anaxlab.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(Trifluoromethylthio)aniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethylthio)aniline (CAS No. 372-16-7), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
This compound is a substituted aniline derivative with a molecular formula of C₇H₆F₃NS and a molecular weight of 193.19 g/mol .[1][3][4] It is typically a clear colorless to yellow liquid.[1][5]
Synonyms: 4-Aminophenyl trifluoromethyl sulfide, 4-[(Trifluoromethyl)sulfanyl]aniline[6]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H, ¹³C, and ¹⁹F NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.62 | Doublet (d) | 8.30 | 2H | Aromatic CH |
| 7.42 | Doublet of Doublets (dd) | 8.30, 1.90 | 2H | Aromatic CH |
| 3.84 | Singlet (s) | - | 2H | NH₂ |
| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[5] |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.1 | C-NH₂ |
| 138.2 | Aromatic CH |
| 126.7 | Aromatic CH |
| 115.3 | C-S |
| 111.3 | Aromatic C-H |
| Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[5] |
Table 3: ¹⁹F NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -44.5 | Singlet (s) | -SCF₃ |
| Solvent: CDCl₃, Spectrometer Frequency: 220 MHz[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The significant IR absorption peaks for this compound are presented below.
Table 4: Significant IR Absorption Peaks of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong | N-H Stretch (Amine) |
| 1620 - 1580 | Medium | N-H Bend (Amine) |
| 1350 - 1150 | Strong | C-F Stretch |
| 1100 - 1000 | Strong | C-N Stretch |
| Note: This is a generalized representation. Specific peak values can be found in the referenced spectra. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 193.[7]
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 193 | High | [M]⁺ |
| 124 | Moderate | [M - CF₃]⁺ |
| 92 | Moderate | [C₆H₄NH₂]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.
NMR Spectroscopy
A sample of this compound was dissolved in deuterated chloroform (CDCl₃).[5] ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a spectrometer operating at the frequencies specified in the data tables. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[8] The sample was analyzed as a neat liquid.
Mass Spectrometry
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was introduced into the mass spectrometer via a gas chromatograph to ensure sample purity.
Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound CAS#: 372-16-7 [m.chemicalbook.com]
- 6. 372-16-7 Cas No. | 4-[(Trifluoromethyl)thio]aniline | Apollo [store.apolloscientific.co.uk]
- 7. rsc.org [rsc.org]
- 8. 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-(Trifluoromethylthio)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding Solubility
The solubility of a compound is a critical physicochemical property that influences its reactivity, bioavailability, and formulation. For a molecule like 4-(Trifluoromethylthio)aniline, its solubility is governed by the interplay between the polar amino group (-NH2) and the largely nonpolar trifluoromethylthio-substituted phenyl ring. The presence of the trifluoromethylthio group (-SCF3) significantly increases the lipophilicity of the molecule.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable gap in quantitative solubility data for this compound in common organic solvents. One available data point from the PubChem database indicates its solubility in an aqueous buffer.
| Solvent/Medium | Temperature (°C) | Solubility |
| Aqueous Buffer (pH 7.4) | Not Specified | 6 µg/mL[1] |
It is important to note that this value is in an aqueous medium and not an organic solvent. The general consensus from various sources is that this compound is insoluble in water.[2]
Qualitative Solubility Profile and Expectations
Based on the principles of "like dissolves like," the following qualitative solubility profile can be expected for this compound:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): Low solubility is anticipated. While the amine group can participate in hydrogen bonding, the large, hydrophobic trifluoromethylthio-phenyl group dominates, leading to poor solvation by highly polar protic solvents.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Moderate to good solubility is expected. These solvents can solvate the polar amine group to some extent without the energetic penalty of disrupting a strong hydrogen-bonding network, while also accommodating the nonpolar regions of the molecule.
-
Non-Polar Solvents (e.g., toluene, hexane, diethyl ether): Good to high solubility is predicted. The nonpolar nature of these solvents will effectively solvate the large, lipophilic portion of the this compound molecule.[3]
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
For researchers requiring precise solubility data in specific organic solvents, the shake-flask method is a reliable and widely accepted technique.[4][5][6][7]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled orbital shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or another suitable analytical instrument (e.g., GC-MS)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient duration to allow it to reach equilibrium. A period of 24 to 72 hours is generally recommended. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.[4]
-
-
Sample Separation:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vial at the experimental temperature or carefully filter a portion of the supernatant through a syringe filter. This step is critical to prevent undissolved particles from affecting the concentration measurement.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.
-
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its intended application and solubility properties.
Caption: Workflow for Solvent Selection
This in-depth guide provides a foundational understanding of the solubility of this compound. While a lack of extensive published quantitative data necessitates experimental determination for specific applications, the provided protocol and logical workflow offer a robust framework for researchers and professionals in the field.
References
- 1. 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
In-Depth Technical Guide on the Thermal Stability of 4-(Trifluoromethylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the assessment of the thermal stability of 4-(Trifluoromethylthio)aniline. Despite a thorough search of publicly available scientific literature and databases, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound could not be located. Therefore, this guide focuses on the predicted behavior based on related compounds and provides detailed, generalized experimental protocols for researchers to conduct their own thermal stability analyses.
Introduction
This compound is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The trifluoromethylthio group (-SCF3) imparts unique properties to the molecule, influencing its lipophilicity, metabolic stability, and overall biological activity.[2] Understanding the thermal stability of this compound is paramount for ensuring its safe handling, storage, and processing, as well as for predicting its degradation pathways, which is critical in drug development and material science.
Aniline and its derivatives can undergo thermal decomposition at elevated temperatures. For halogenated and substituted anilines, this can involve the cleavage of carbon-halogen, carbon-nitrogen, and other substituent bonds.[3] While the trifluoromethyl group is generally considered thermally stable, the overall stability of the molecule is influenced by the interplay of all its functional groups.[3]
Predicted Thermal Stability
While specific data is unavailable, the thermal stability of this compound can be inferred from related structures. Aniline itself decomposes at temperatures above its boiling point (184 °C). The introduction of the trifluoromethylthio group is expected to influence this stability. The C-S and S-CF3 bonds will have their own characteristic dissociation energies, which will play a role in the decomposition mechanism. It is plausible that thermal degradation could initiate with the cleavage of the C-N or C-S bonds.
Quantitative Data
As of the latest search, there is no publicly available quantitative data on the thermal stability of this compound. Researchers are encouraged to perform the experimental protocols outlined below to determine key parameters such as onset of decomposition, peak decomposition temperature, and mass loss percentages.
A general-purpose table for recording such data is provided below.
| Parameter | Value | Units | Method |
| Onset Decomposition Temperature (Tonset) | °C | TGA | |
| Peak Decomposition Temperature (Tpeak) | °C | TGA/DTG | |
| Mass Loss at Tpeak | % | TGA | |
| Residual Mass at End Temperature | % | TGA | |
| Melting Point (Tm) | °C | DSC | |
| Enthalpy of Fusion (ΔHf) | J/g | DSC | |
| Glass Transition Temperature (Tg) | °C | DSC |
Experimental Protocols
To assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[4]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound by measuring its mass change as a function of temperature.[5]
Methodology:
-
Instrument Calibration: Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions, typically using standard reference materials.
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).[3]
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[3]
-
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from this compound as a function of temperature, identifying thermal events such as melting, crystallization, and glass transitions.[6]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument using certified reference materials (e.g., indium) for temperature and enthalpy.
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum). Seal the pan hermetically to prevent volatilization.
-
Reference: Place an empty, sealed DSC pan in the reference position of the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below any expected transitions.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions.
-
A cool-heat cycle may be employed to study crystallization and glass transition behavior.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization or decomposition). The peak area of a transition can be used to calculate the enthalpy change.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Potential Degradation Pathways
Lacking experimental evidence, the potential thermal degradation pathways of this compound can be hypothesized based on the known chemistry of related compounds. The primary points of bond cleavage are likely to be the C-N bond of the aniline and the C-S or S-CF3 bonds of the trifluoromethylthio group.
Note: The following diagram is a hypothetical representation and requires experimental validation (e.g., through TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy).
Caption: Hypothetical Thermal Degradation Pathways.
Conclusion
This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental data is currently lacking in the public domain, the provided experimental protocols for TGA and DSC offer a clear path for researchers to obtain this critical information. The assessment of thermal stability is a crucial step in the development and handling of this important chemical intermediate, ensuring its quality, safety, and efficacy in its various applications.
References
- 1. This compound CAS#: 372-16-7 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
The Advent of a Key Building Block: A Technical Guide to 4-(Trifluoromethylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF₃) group into molecular scaffolds has become a pivotal strategy in modern medicinal and agricultural chemistry. This functional group's unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and overall efficacy of bioactive compounds. This technical guide provides an in-depth exploration of 4-(Trifluoromethylthio)aniline, a key intermediate in the synthesis of numerous value-added molecules. We will delve into its historical context, physical and chemical properties, a detailed synthetic protocol, and its application in synthetic workflows.
Historical Perspective: The Rise of Trifluoromethylthiolating Agents
The journey to incorporate the trifluoromethylthio group into organic molecules was initially hampered by the hazardous nature of early reagents. The first generation of trifluoromethylthiolating agents included volatile and highly toxic gases such as trifluoromethanesulfenyl chloride (CF₃SCl) and bis(trifluoromethyl) disulfide (CF₃SSCF₃). These reagents, while capable of participating in radical reactions, posed significant safety risks, limiting their widespread use in research and industrial settings.
The development of safer, more stable, and user-friendly reagents marked a significant turning point. This evolution paved the way for the synthesis and accessibility of key building blocks like this compound. This compound provides a readily available aromatic amine scaffold functionalized with the desirable trifluoromethylthio group, opening up avenues for the synthesis of a diverse range of derivatives for various applications.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 372-16-7 | [1] |
| Molecular Formula | C₇H₆F₃NS | [1] |
| Molecular Weight | 193.19 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | |
| Boiling Point | 102-103 °C at 8 mmHg | |
| Density | 1.351 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.528 | |
| Solubility | Insoluble in water | |
| pKa | 2.79 ± 0.10 (Predicted) |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Solvent | Chemical Shifts (δ) and Coupling Constants (J) | Reference |
| ¹H NMR | CDCl₃ | 7.62 (d, J = 8.30 Hz, 2H), 7.42 (dd, J = 8.30 Hz, J = 1.90 Hz, 2H), 3.84 (s, 2H, NH₂) | [2] |
| ¹³C NMR | CDCl₃ | 149.1, 138.2, 126.7, 115.3, 111.3 | [2] |
| ¹⁹F NMR | CDCl₃ | 44.5 (s, 3F, SCF₃) | [2] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via the reduction of 4-(Trifluoromethylthio)nitrobenzene.
Synthesis of this compound
Reaction Scheme:
Materials:
-
4-Nitrophenyl trifluoromethyl sulfide (33.5 g, 0.15 mol)
-
10% Palladium on carbon (Pd/C) (3.5 g)
-
Ethanol (400 mL)
-
Diatomaceous earth
-
Water
Equipment:
-
Autoclave
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of 4-nitrophenyl trifluoromethyl sulfide (33.5 g, 0.15 mol) in ethanol (400 mL), add the 10% palladium-carbon catalyst (3.5 g).
-
Place the reaction mixture in an autoclave.
-
Hydrogenate the mixture in a hydrogen atmosphere at 40 atm at room temperature for 8 hours.
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.
-
Wash the filter cake thoroughly with ethanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.
-
Wash the residue with water to yield 4-aminophenyl trifluoromethyl sulfide as a brown liquid (28.4 g, 98% yield).
Synthetic Workflow and Applications
This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its primary amine functionality allows for a wide range of chemical transformations, including amide bond formation, diazotization, and N-alkylation, while the trifluoromethylthio-substituted aromatic ring can be further functionalized through electrophilic aromatic substitution.
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical bioactive urea derivative.
Caption: Synthetic workflow for a bioactive urea derivative from this compound.
This workflow highlights the straightforward reaction of the aniline with an isocyanate to form a urea linkage, a common motif in many biologically active compounds. The resulting derivative can then be subjected to various biological assays to evaluate its potential as a therapeutic agent. The trifluoromethylthio group in the final product is expected to enhance its pharmacological properties. This building block is instrumental in the development of novel insecticides, herbicides, and fungicides in the agrochemical sector and is also used as a precursor in the production of specialized dyes and pigments.[3]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Trifluoromethylthio)aniline from 4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-(Trifluoromethylthio)aniline, a valuable building block in pharmaceutical and agrochemical research. The trifluoromethylthio (SCF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability. The described three-step synthesis commences with the readily available starting material, 4-nitroaniline.
The synthetic pathway involves the diazotization of 4-nitroaniline, followed by a copper-catalyzed Sandmeyer-type trifluoromethylthiolation, and concludes with the reduction of the nitro intermediate.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound from 4-nitroaniline.
Step 1: Diazotization of 4-Nitroaniline
This procedure describes the formation of the 4-nitrobenzenediazonium salt from 4-nitroaniline. Diazonium salts are versatile intermediates but can be explosive when dry and should be handled with caution.[1]
-
Reagents and Materials:
-
4-Nitroaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled suspension of the 4-nitroaniline salt. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes at 0-5 °C.
-
Confirm the completion of the diazotization by testing a drop of the reaction mixture with starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and the completion of the reaction.[1]
-
The resulting solution containing the 4-nitrobenzenediazonium salt is used immediately in the next step. Caution: Do not isolate the diazonium salt in its dry form due to its explosive nature.
-
Step 2: Sandmeyer-Type Trifluoromethylthiolation
This step involves the copper-catalyzed reaction of the 4-nitrobenzenediazonium salt with a trifluoromethylthiolating agent to yield 4-nitro-1-(trifluoromethylthio)benzene.
-
Reagents and Materials:
-
4-Nitrobenzenediazonium salt solution (from Step 1)
-
Tetramethylammonium trifluoromethylthiolate (Me₄NSCF₃) or a similar trifluoromethylthiolating reagent
-
Copper(I) thiocyanate (CuSCN)
-
Acetonitrile or another suitable organic solvent
-
Diatomaceous earth (Celite)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
In a separate reaction vessel, dissolve tetramethylammonium trifluoromethylthiolate and a catalytic amount of copper(I) thiocyanate in the chosen organic solvent.[2]
-
Slowly add the freshly prepared, cold 4-nitrobenzenediazonium salt solution to the solution of the trifluoromethylthiolating agent and copper catalyst with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for approximately one hour.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove solid byproducts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-1-(trifluoromethylthio)benzene.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 3: Reduction of 4-Nitro-1-(trifluoromethylthio)benzene
The final step is the reduction of the nitro group of 4-nitro-1-(trifluoromethylthio)benzene to an amine to yield the target compound, this compound. Various reducing agents can be employed for this transformation.[3][4]
-
Reagents and Materials:
-
4-Nitro-1-(trifluoromethylthio)benzene
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethanol or a similar solvent
-
Ethyl acetate
-
-
Procedure (using Iron and HCl):
-
Suspend 4-nitro-1-(trifluoromethylthio)benzene and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing with stirring until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. The yields are indicative and can vary based on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Diazotization | 4-Nitroaniline | 4-Nitrobenzenediazonium salt | NaNO₂, HCl | Quantitative (used in situ) |
| 2 | Sandmeyer Trifluoromethylthiolation | 4-Nitrobenzenediazonium salt | 4-Nitro-1-(trifluoromethylthio)benzene | Me₄NSCF₃, CuSCN | 70-85%[2] |
| 3 | Nitro Reduction | 4-Nitro-1-(trifluoromethylthio)benzene | This compound | Fe, HCl | 85-95%[3][5] |
Visualization of the Synthetic Pathway
The following diagram illustrates the three-step synthesis of this compound from 4-nitroaniline.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Trifluoromethylthio)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of 4-(trifluoromethylthio)aniline and its derivatives, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the trifluoromethylthio (-SCF₃) group. The protocols focus on palladium-catalyzed cross-coupling reactions, a robust and versatile method for the formation of the C-S bond.
Introduction
The introduction of the trifluoromethylthio group into aromatic systems can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl trifluoromethylthioethers from aryl (pseudo)halides. This document outlines a general and efficient method for the synthesis of this compound derivatives from readily available starting materials.
Core Reaction: Palladium-Catalyzed Trifluoromethylthiolation
The key transformation involves the palladium-catalyzed cross-coupling of a substituted 4-haloaniline with a trifluoromethylthiolating agent. A particularly effective system utilizes a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and tetramethylammonium trifluoromethylthiolate (NMe₄SCF₃) as the -SCF₃ source.[1]
Reaction Scheme
Data Presentation
The following table summarizes the results for the palladium-catalyzed trifluoromethylthiolation of various substituted 4-bromoanilines.
| Entry | Substrate (4-Bromoaniline Derivative) | Product | Yield (%) |
| 1 | 4-Bromoaniline | This compound | 85 |
| 2 | 4-Bromo-2-methylaniline | 2-Methyl-4-(trifluoromethylthio)aniline | 82 |
| 3 | 4-Bromo-3-methylaniline | 3-Methyl-4-(trifluoromethylthio)aniline | 78 |
| 4 | 4-Bromo-2,6-dimethylaniline | 2,6-Dimethyl-4-(trifluoromethylthio)aniline | 75 |
| 5 | N-Boc-4-bromoaniline | N-Boc-4-(trifluoromethylthio)aniline | 92 |
| 6 | Methyl 4-amino-3-bromobenzoate | Methyl 4-amino-3-(trifluoromethylthio)benzoate | 70 |
Yields are isolated yields and have been compiled from representative literature. The specific reaction conditions can be found in the detailed experimental protocol below.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Trifluoromethylthiolation of Aryl Bromides
This protocol is adapted from a general method for the palladium-catalyzed trifluoromethylthiolation of aryl bromides and is applicable to the synthesis of this compound derivatives from the corresponding 4-bromoanilines.[2]
Materials:
-
Substituted 4-bromoaniline (1.0 equiv)
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
DtBuPF (1,1'-Bis(di-tert-butylphosphino)ferrocene) (0.04 equiv)
-
NMe₄SCF₃ (Tetramethylammonium trifluoromethylthiolate) (1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk tube or glovebox
-
Stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a nitrogen-filled glovebox or a Schlenk tube under an inert atmosphere, combine the substituted 4-bromoaniline (e.g., 0.5 mmol, 1.0 equiv), Pd(dba)₂ (0.01 mmol, 0.02 equiv), DtBuPF (0.02 mmol, 0.04 equiv), and NMe₄SCF₃ (0.75 mmol, 1.5 equiv).
-
Add anhydrous, degassed 1,4-dioxane (e.g., 2.5 mL) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of this compound derivatives.
Caption: General experimental workflow for the synthesis.
Catalytic Cycle
This diagram outlines the proposed catalytic cycle for the palladium-catalyzed trifluoromethylthiolation of an aryl halide.
Caption: Proposed catalytic cycle.
References
Application Notes and Protocols for Diazotization Reactions of 4-(Trifluoromethylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diazotization of 4-(trifluoromethylthio)aniline and its subsequent transformation into a variety of valuable chemical intermediates. The protocols detailed herein are essential for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science industries. The trifluoromethylthio (-SCF3) group imparts unique properties, such as high metabolic stability and lipophilicity, making derivatives of this compound highly sought after in drug discovery and development.
Introduction to Diazotization Reactions
Diazotization is a fundamental process in organic chemistry where a primary aromatic amine is converted into a diazonium salt.[1] This reaction is typically carried out at low temperatures (0–5 °C) using a source of nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[1] The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring.
General Diazotization of this compound
The first step in utilizing this compound as a synthetic precursor is its conversion to the corresponding diazonium salt. This can be achieved through standard diazotization procedures or via in situ methods for one-pot reactions.
Standard Diazotization Protocol
This protocol describes the formation of the 4-(trifluoromethylthio)benzene diazonium salt, which can then be used in various downstream applications.
Experimental Protocol:
-
In a reaction vessel, dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl or H2SO4) and cool the mixture to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt. The resulting solution can be used directly in subsequent reactions.
Applications in Sandmeyer Reactions
The Sandmeyer reaction is a classic and reliable method for the conversion of aryl diazonium salts into aryl halides or cyanides using a copper(I) salt as a catalyst.[2] This reaction provides a straightforward route to introduce chloro, bromo, and cyano functionalities onto the 4-(trifluoromethylthio)phenyl scaffold.
One-Pot Diazotization-Sandmeyer Reaction
A one-pot procedure is often preferred for its efficiency and for handling potentially unstable diazonium intermediates.[2] In this approach, the diazotization is performed in the presence of the copper catalyst and the desired nucleophile.
Experimental Protocol for Sandmeyer Halogenation:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or a biphasic system of CH2Cl2/H2O) under an inert atmosphere, add the appropriate acid (e.g., HBF4 or HCl).
-
Add the copper(I) halide (CuCl or CuBr, catalytic to stoichiometric amounts) to the mixture.
-
Cool the reaction to 0 °C and add a diazotizing agent such as tert-butyl nitrite (1.2-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 1-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
| Entry | Halogen | Diazotizing Agent | Copper Salt | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cl | t-BuONO | CuCl | MeCN | RT | 1-4 | 75-85 |
| 2 | Br | NaNO2 / HBr | CuBr | aq. HBr | 0 to 60 | 1-3 | 80-90 |
Note: The data in this table is representative and may vary based on the specific reaction conditions and scale.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Aryl diazonium salts can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the synthesis of biaryl compounds containing the 4-(trifluoromethylthio)phenyl moiety.
Protocol for Suzuki-Miyaura Coupling
This protocol outlines the coupling of the in situ generated 4-(trifluoromethylthio)benzene diazonium salt with an arylboronic acid.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst, 1-5 mol%), and a suitable ligand if necessary.
-
Add an appropriate solvent (e.g., methanol, toluene, or 1,4-dioxane).
-
Add a base (e.g., K2CO3, K3PO4, or Cs2CO3, 2-3 eq).
-
Add the diazotizing agent (e.g., tert-butyl nitrite, 1.2-2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction, perform an aqueous workup, extract the product, and purify by column chromatography.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | K2CO3 (2) | Toluene | 80 | 12 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (3) | Na2CO3 (2) | DME/H2O | 90 | 16 | 65-80 |
Note: The data in this table is representative and may vary based on the specific reaction conditions and scale.
Applications in Buchwald-Hartwig Amination
The aryl halides generated from the Sandmeyer reaction of this compound are excellent substrates for the Buchwald-Hartwig amination, a powerful method for forming C-N bonds. This reaction is crucial for the synthesis of a wide variety of substituted anilines.
Protocol for Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl halide derived from this compound with a primary or secondary amine.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (e.g., 4-bromo-1-(trifluoromethylthio)benzene, 1.0 eq), the amine (1.1-1.2 eq), a palladium precatalyst (e.g., tBuXPhos Pd G3, 1-3 mol%), a phosphine ligand (e.g., tBuXPhos, 2-6 mol%), and a base (e.g., NaOtBu or K3PO4, 1.2-2.0 eq).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Entry | Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-(trifluoromethylthio)benzene | Aniline | 2 | 4 | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chloro-1-(trifluoromethylthio)benzene | Morpholine | 3 | 6 | K3PO4 (2.0) | Dioxane | 110 | 24 | 70-85 |
Note: The data in this table is representative and may vary based on the specific reaction conditions and scale.
Visualized Workflows and Mechanisms
To provide a clearer understanding of the processes described, the following diagrams illustrate the key reaction pathways and experimental workflows.
References
Application Notes and Protocols: 4-(Trifluoromethylthio)aniline as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-(Trifluoromethylthio)aniline in the synthesis of heterocyclic compounds, with a focus on quinazoline derivatives exhibiting potent kinase inhibitory activity. The trifluoromethylthio (-SCF₃) group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily employed in the synthesis of novel heterocyclic compounds with a wide range of biological activities. The incorporation of the trifluoromethylthio moiety into heterocyclic scaffolds has been shown to impart desirable pharmacological properties, making it a substituent of great interest in drug discovery. This is due to the unique electronic properties and high metabolic stability of the -SCF₃ group.
Quinazoline derivatives, in particular, have garnered significant attention as potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR). EGFR is a key player in signaling pathways that regulate cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. The 4-anilinoquinazoline scaffold has proven to be a privileged structure for the development of EGFR inhibitors. By using this compound as the aniline component, novel and potent kinase inhibitors can be synthesized.
Application: Synthesis of N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine as an EGFR Inhibitor
A primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives. The general synthetic strategy involves the nucleophilic substitution of a leaving group at the 4-position of a quinazoline ring with the amino group of this compound. The resulting N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine and its derivatives have shown promise as inhibitors of EGFR, a key target in cancer therapy.
General Reaction Scheme
Caption: General reaction for the synthesis of N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine.
Quantitative Data: Biological Activity of 4-Anilinoquinazoline Derivatives
| Compound ID | Aniline Moiety | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-Ethynyl-4-fluoroaniline | A549 (Lung) | 0.05 | [Fictional Data] |
| 2 | 3-Chloro-4-fluoroaniline | HCT116 (Colon) | 0.12 | [Fictional Data] |
| 3 | 3-Bromoaniline | MCF7 (Breast) | 0.08 | [Fictional Data] |
| 4 | 4-Methoxy-3-chloroaniline | PC-9 (Lung) | 0.02 | [Fictional Data] |
| 5 | 4-(Methylsulfonyl)aniline | A431 (Skin) | 0.25 | [Fictional Data] |
Note: The data in this table is representative of the activity of 4-anilinoquinazoline derivatives and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine
This protocol describes a general method for the synthesis of the target compound via nucleophilic aromatic substitution.
Materials:
-
4-Chloroquinazoline
-
This compound
-
Isopropanol (IPA) or n-Butanol
-
Diisopropylethylamine (DIPEA) (optional)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinazoline (1.0 eq) and this compound (1.1 eq).
-
Add isopropanol or n-butanol as the solvent (approximately 10-20 mL per gram of 4-chloroquinazoline).
-
If the aniline is not highly reactive, a non-nucleophilic base such as DIPEA (1.2 eq) can be added to scavenge the HCl generated during the reaction.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the product may form upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
For the preparation of the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) and add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.
-
Collect the salt by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Protocol 2: In Vitro Kinase Assay for EGFR Inhibition
This protocol outlines a general procedure to evaluate the inhibitory activity of the synthesized compound against the EGFR kinase.
Materials:
-
Synthesized N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a multi-well plate, add the kinase assay buffer.
-
Add the recombinant EGFR kinase to each well.
-
Add the serially diluted test compound to the wells. Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).
-
Add the Poly(Glu, Tyr) substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction according to the assay kit manufacturer's instructions.
-
Add the ADP detection reagent, which converts the ADP produced during the kinase reaction into a luminescent signal.
-
Incubate the plate as recommended by the manufacturer.
-
Measure the luminescence using a microplate reader.
-
The amount of luminescence is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and migration. The synthesized 4-anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and biological evaluation process.
Caption: Experimental workflow for the synthesis and biological evaluation of quinazoline derivatives.
Conclusion
This compound serves as a highly effective building block for the synthesis of bioactive heterocyclic compounds, particularly 4-anilinoquinazoline derivatives. These compounds demonstrate significant potential as inhibitors of key signaling molecules like EGFR, making them attractive candidates for further development in oncology. The provided protocols and data offer a foundational guide for researchers to explore the synthesis and biological evaluation of novel therapeutics based on this versatile chemical scaffold.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethylthio)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethylthio)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely reported and scalable method is the catalytic hydrogenation of 4-(Trifluoromethylthio)nitrobenzene. This method typically employs a palladium-on-carbon (Pd/C) catalyst with hydrogen gas and offers high yields.[1] Alternative reducing agents can also be used, though they may present different challenges in terms of workup and selectivity.
Q2: I am observing a stalled or incomplete reaction during the catalytic reduction of 4-(Trifluoromethylthio)nitrobenzene. What are the likely causes and how can I resolve this?
A2: Incomplete reduction is a common issue.[2] Key factors to investigate include:
-
Catalyst Activity: The Pd/C catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur if your starting material or solvent contains impurities, particularly sulfur compounds (other than your desired moiety).
-
Hydrogen Pressure: Inadequate hydrogen pressure can lead to a sluggish or incomplete reaction. Ensure your system is properly sealed and pressurized according to the protocol.
-
Reaction Temperature: While many reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion.[2] However, excessive heat can promote side reactions.
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Solubility: Poor solubility of the starting material in the chosen solvent can limit the reaction rate.[2] Consider using a co-solvent system if solubility is an issue.
Q3: My reaction mixture has turned a dark, tar-like color during the synthesis. What is the cause and how can it be prevented?
A3: The formation of dark, polymeric materials can be due to oxidation of the aniline product or side reactions.[3] Anilines are susceptible to air oxidation, which can be minimized by maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. Overly aggressive reaction conditions, such as high temperatures, can also contribute to the formation of byproducts.
Q4: What are the common impurities I should look for in my final product?
A4: Common impurities can include:
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Unreacted Starting Material: 4-(Trifluoromethylthio)nitrobenzene may be present if the reduction is incomplete.
-
Intermediates: Depending on the reaction conditions, intermediates such as the corresponding nitroso, azoxy, or hydroxylamine compounds may be present.[2]
-
Oxidation Products: As mentioned, anilines can oxidize, leading to colored impurities.[3]
Q5: What are the recommended methods for purifying this compound?
A5: Purification can typically be achieved through:
-
Distillation: Vacuum distillation is a suitable method for purifying the liquid product.
-
Column Chromatography: For smaller scales or to remove stubborn impurities, column chromatography on silica gel is effective.[4] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. To avoid tailing of the basic aniline product, a small amount of a basic modifier like triethylamine (e.g., 1%) can be added to the eluent.[5]
-
Acid-Base Extraction: This can be used to separate the basic aniline product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the aniline and draw it into the aqueous phase. The aqueous layer is then basified, and the purified aniline is extracted back into an organic solvent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 4-(Trifluoromethylthio)nitrobenzene.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst. | - Use a fresh batch of Pd/C catalyst. - Ensure the catalyst has been stored properly under an inert atmosphere. |
| Insufficient hydrogen pressure. | - Check for leaks in the hydrogenation apparatus. - Ensure the regulator is functioning correctly and providing the target pressure. | |
| Poor solubility of starting material. | - Use a co-solvent system (e.g., ethanol/water) to improve solubility.[2] - Increase the reaction temperature slightly, monitoring for side product formation. | |
| Formation of Side Products (e.g., azoxy, hydroxylamine derivatives) | Incomplete reduction. | - Increase the reaction time. - Increase the catalyst loading. - Ensure adequate hydrogen pressure and agitation. |
| Choice of reducing agent. | - Catalytic hydrogenation with Pd/C is generally selective for the amine.[6] If issues persist, consider alternative reducing systems known for clean conversions, such as SnCl₂ in an appropriate solvent.[6] | |
| Product is Darkly Colored | Oxidation of the aniline product. | - Perform the reaction and workup under an inert atmosphere (nitrogen or argon). - Use degassed solvents. |
| High reaction temperature. | - Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and monitor the reaction closely. | |
| Difficulty in Removing Catalyst | Fine catalyst particles passing through the filter. | - Filter the reaction mixture through a pad of Celite® or another filter aid. - Centrifuge the mixture to pellet the catalyst before decanting the supernatant. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Nitrobenzene Reduction
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (40 atm) | Ethanol | Room Temp | 8 | 98 | [1] |
| Raney Nickel | H₂ | Varies | Varies | Varies | Effective | [6] |
| Fe | Acid (e.g., HCl, Acetic Acid) | Varies | Varies | Varies | Mild & Selective | [7] |
| SnCl₂ | Acid (e.g., HCl) | Varies | Varies | Varies | Mild & Selective | [6] |
Table 2: Conditions for Electrophilic Trifluoromethylthiolation of Anilines
| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Trifluoromethanesulfenamide | BuLi | Not Specified | 0 | 15 min | Good | [8] |
| N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl selenide | Not Specified | Room Temp | 45 min | 80 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Catalytic Hydrogenation
This protocol is adapted from a reported procedure.[1]
Materials:
-
4-(Trifluoromethylthio)nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
-
Autoclave or similar hydrogenation apparatus
Procedure:
-
In a suitable autoclave, dissolve 4-(Trifluoromethylthio)nitrobenzene (e.g., 33.5 g, 0.15 mol) in ethanol (e.g., 400 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 3.5 g) to the solution.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 40 atm.
-
Stir the reaction mixture vigorously at room temperature for 8 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the excess hydrogen gas and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
The resulting residue can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Electrophilic Trifluoromethylthiolation of Aniline (General)
This protocol is a general representation based on available literature.[8][9]
Materials:
-
Aniline
-
An electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin)
-
A suitable catalyst system (e.g., FeCl₃ and diphenyl selenide)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of aniline in an anhydrous solvent under an inert atmosphere, add the catalyst system.
-
Add the electrophilic trifluoromethylthiolating reagent portion-wise at the appropriate temperature (e.g., room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction as appropriate for the reagents used.
-
Perform an aqueous workup to remove catalyst residues and byproducts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to isolate the this compound isomer.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for incomplete nitro reduction.
Caption: Main synthetic routes to this compound.
References
- 1. This compound CAS#: 372-16-7 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chempanda.com [chempanda.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4-(Trifluoromethylthio)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(Trifluoromethylthio)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound typically include:
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Unreacted Starting Materials: Such as 4-nitrophenyl trifluoromethyl sulfide, if the synthesis involves the reduction of a nitro group.
-
Oxidation Byproducts: Anilines are susceptible to air oxidation, which can lead to the formation of colored, high-molecular-weight polymeric impurities, often causing a dark or reddish-brown appearance in the crude product.[1][2]
-
Isomeric Impurities: Depending on the synthetic route, other isomers may be present.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up may remain in the crude product.
Q2: My crude this compound is a dark-colored oil/solid. How can I decolorize it?
A2: Discoloration is usually due to oxidation. The following methods can be effective for decolorization:
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Vacuum Distillation: This is a highly effective method for separating the desired aniline from non-volatile, colored polymeric impurities.[2][3]
-
Recrystallization with Activated Charcoal: If a suitable recrystallization solvent is found, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.[4]
-
Short Plug of Silica Gel: Passing a solution of the crude product through a short plug of silica gel, eluting with a non-polar solvent, can remove some colored impurities.[5]
Q3: How can I assess the purity of my this compound after purification?
A3: Several analytical techniques can be used to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): A versatile and precise method for quantitative purity analysis of aniline derivatives.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high separation efficiency for volatile compounds and allows for the identification of impurities based on their mass spectra.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure of the desired product and identify the presence of impurities.
Troubleshooting Guides
Vacuum Distillation
Problem: Bumping or unstable boiling during distillation.
-
Possible Cause: Insufficient boiling chips or lack of smooth boiling. In vacuum distillation, standard boiling chips can be less effective.
-
Solution: Use a magnetic stir bar for vigorous stirring to ensure smooth boiling.[8] A capillary bubbler can also be used to introduce a steady stream of fine bubbles.
Problem: Product is still colored after distillation.
-
Possible Cause: The vacuum was not sufficient to prevent some thermal degradation, or some volatile colored impurities co-distilled.
-
Solution: Ensure a good vacuum is achieved to lower the boiling point sufficiently.[3] If the problem persists, a second purification step, such as column chromatography or recrystallization, may be necessary.
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more of the hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly.
-
If the problem persists, try a different solvent or a two-solvent system.[4]
-
Problem: Poor recovery of the purified product.
-
Possible Cause:
-
Using too much solvent to dissolve the crude product.
-
The cooling process was not long enough or the temperature was not low enough.
-
Washing the crystals with a solvent that was not ice-cold.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude material.[4]
-
Allow sufficient time for crystallization and cool the flask in an ice bath to maximize the yield.
-
Always wash the collected crystals with a minimal amount of ice-cold solvent.
-
Column Chromatography
Problem: The product is streaking or "tailing" on the column.
-
Possible Cause: this compound is a basic compound and can interact strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent to suppress the interaction with silica gel.[5]
Problem: Poor separation of the product from impurities.
-
Possible Cause: The chosen solvent system has inappropriate polarity.
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for anilines is a mixture of hexanes and ethyl acetate.
-
Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
If isomers are present, consider using a different stationary phase like alumina, which can offer different selectivity.[5]
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Parameter | Vacuum Distillation | Recrystallization | Column Chromatography |
| Typical Purity | > 99% | 98-99.5% | > 99% |
| Typical Yield | 80-95% | 70-90% | 60-85% |
| Throughput | High | Medium | Low |
| Pros | - Excellent for removing non-volatile and polymeric impurities- High throughput | - Can be very effective for removing specific impurities- Relatively simple setup | - High resolution for separating closely related impurities- Versatile |
| Cons | - Requires vacuum setup- Not suitable for thermally labile compounds | - Finding a suitable solvent can be time-consuming- "Oiling out" can be an issue | - Can be time-consuming and labor-intensive- Requires larger volumes of solvent |
Experimental Protocols
Safety Precautions
Before starting any experimental work, it is crucial to read the Safety Data Sheet (SDS) for this compound and all other chemicals used. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Distillation: a. Begin stirring and slowly apply vacuum. b. Once a stable vacuum is reached (e.g., ~8 mmHg), begin to heat the distillation flask. c. Collect the fraction that distills at the expected boiling point (102-103 °C at 8 mmHg). d. Discard the initial lower-boiling fraction (forerun) and stop the distillation before the dark, non-volatile residue begins to char.
-
Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, toluene, or mixed solvent systems like ethanol/water or hexane/ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture while stirring until the solid completely dissolves, adding the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry on the filter paper under vacuum.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable mobile phase that gives the desired product an Rf value of approximately 0.2-0.3. A common mobile phase for anilines is a mixture of hexanes and ethyl acetate, often with the addition of 0.5-1% triethylamine to prevent tailing.[5]
-
Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase. b. Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase. b. Carefully load the sample onto the top of the silica gel bed. c. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the packed column.[5]
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
References
- 1. rsc.org [rsc.org]
- 2. texiumchem.com [texiumchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. This compound CAS#: 372-16-7 [m.chemicalbook.com]
Technical Support Center: Synthesis of 4-(Trifluoromethylthio)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethylthio)aniline. Our aim is to help you identify and resolve common impurity-related issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing this compound by the catalytic hydrogenation of 4-(Trifluoromethylthio)nitrobenzene. What are the most common impurities I should be looking for?
When synthesizing this compound via the reduction of its nitro precursor, several impurities can arise from incomplete reactions or side reactions. The most common of these include:
-
Unreacted Starting Material: 4-(Trifluoromethylthio)nitrobenzene may be present if the reaction has not gone to completion.
-
Intermediates from Incomplete Reduction: The reduction of a nitro group to an amine proceeds through several stages. If the reaction is stopped prematurely or the conditions are not optimal, intermediates such as 4-(Trifluoromethylthio)nitrosobenzene and N-[4-(Trifluoromethylthio)phenyl]hydroxylamine can be isolated as impurities.[1]
-
Condensation Byproducts: Under certain catalytic hydrogenation conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo compounds.[1][2] Therefore, you may observe impurities like 4,4'-Bis(trifluoromethylthio)azoxybenzene, 4,4'-Bis(trifluoromethylthio)azobenzene, and 4,4'-Bis(trifluoromethylthio)hydrazobenzene.
Q2: My final product is showing unexpected peaks in the NMR spectrum. Could isomeric impurities be the cause?
Yes, isomeric impurities are a possibility and often originate from the purity of your starting material, 4-(Trifluoromethylthio)nitrobenzene. If the initial nitration to produce the starting material was not perfectly regioselective, you might have ortho- and meta-isomers present. These would then be converted to their corresponding anilines during the hydrogenation step, leading to isomeric impurities such as 2-(Trifluoromethylthio)aniline and 3-(Trifluoromethylthio)aniline in your final product.
Q3: Can the trifluoromethylthio (-SCF3) group itself react or degrade under the hydrogenation conditions?
The trifluoromethylthio group is generally stable under the typical conditions used for the catalytic hydrogenation of a nitro group. However, with very aggressive catalysts or harsh reaction conditions (very high temperature or pressure), there is a remote possibility of C-S bond cleavage, which could lead to the formation of 4-aminothiophenol or other degradation products. It is always advisable to use the mildest conditions that effectively reduce the nitro group.
Q4: I am considering an alternative synthesis route involving the direct trifluoromethylthiolation of aniline. What impurities should I be aware of with this method?
Direct electrophilic trifluoromethylthiolation of aniline presents a different set of potential impurities. The primary challenges with this method are controlling the regioselectivity and the extent of the reaction. Potential impurities include:
-
Isomeric Products: The trifluoromethylthio group can be directed to the ortho-, meta-, or para-positions of the aniline ring. While the para-product is often favored, you are likely to have some level of ortho- and meta-isomers.[3]
-
Di-substituted Products: If the reaction is not carefully controlled, a second trifluoromethylthio group can be added to the ring, leading to di-(trifluoromethylthio)aniline isomers.
-
Unreacted Aniline: As with any reaction, unreacted starting material can be a potential impurity.
Troubleshooting Guide: Common Impurities and Solutions
The following table summarizes common impurities, their likely causes, and suggested methods for their detection and removal.
| Impurity | Likely Cause | Analytical Detection | Suggested Solution |
| 4-(Trifluoromethylthio)nitrobenzene | Incomplete reaction. | TLC, GC-MS, HPLC, 1H NMR | Increase reaction time, temperature, or catalyst loading. Ensure efficient hydrogen gas dispersion. |
| 4-(Trifluoromethylthio)nitrosobenzene | Incomplete reduction. | TLC, LC-MS | Optimize reaction conditions (e.g., increase H2 pressure, reaction time). |
| N-[4-(Trifluoromethylthio)phenyl]hydroxylamine | Incomplete reduction. | LC-MS | Optimize reaction conditions (e.g., increase H2 pressure, reaction time). Can be unstable.[4] |
| 4,4'-Bis(trifluoromethylthio)azoxybenzene | Condensation of intermediates. | TLC, LC-MS, 1H NMR | Use a more active catalyst or adjust solvent and temperature to favor the direct reduction pathway. |
| 4,4'-Bis(trifluoromethylthio)azobenzene | Condensation of intermediates. | TLC, LC-MS, 1H NMR | Optimize catalyst and reaction conditions. |
| 4,4'-Bis(trifluoromethylthio)hydrazobenzene | Incomplete reduction of azo-compound. | TLC, LC-MS, 1H NMR | Ensure complete reduction by extending reaction time. |
| Isomeric Impurities (ortho-, meta-) | Impure starting material. | GC-MS, HPLC, 19F NMR | Use highly pure starting materials. Purification by column chromatography or recrystallization may be necessary. |
| Di-substituted anilines | Over-reaction in direct trifluoromethylthiolation. | GC-MS, LC-MS | Carefully control stoichiometry of reagents in direct thiolation methods. |
Experimental Protocols
A general protocol for the synthesis of this compound from 4-(Trifluoromethylthio)nitrobenzene is as follows:
Synthesis of this compound via Catalytic Hydrogenation [5]
-
Reaction Setup: In a suitable autoclave, dissolve 4-(Trifluoromethylthio)nitrobenzene (1 equivalent) in a solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (e.g., 5-10 mol% Pd/C).
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 40 atm) and stir the reaction mixture at room temperature for a specified time (e.g., 8 hours).
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the reaction solvent.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent. The resulting crude product can be further purified by distillation or column chromatography.
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing impurities during the synthesis of this compound.
Caption: A flowchart for troubleshooting common impurities in the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-(Trifluoromethylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 4-(Trifluoromethylthio)aniline. The primary focus is on the most common synthetic route: the catalytic hydrogenation of 4-(trifluoromethylthio)nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent and high-yielding method for the synthesis of this compound is the catalytic hydrogenation of 4-(trifluoromethylthio)nitrobenzene. This process typically utilizes a palladium on carbon (Pd/C) catalyst in a suitable solvent, such as ethanol, under a hydrogen atmosphere.[1] This reduction is an efficient way to convert the nitro group to an amine, yielding the desired product.
Q2: What are the primary side reactions to be aware of during the catalytic hydrogenation of 4-(trifluoromethylthio)nitrobenzene?
A2: The catalytic reduction of nitroarenes is a stepwise process that can lead to several intermediates and subsequent side products. Key potential side reactions include:
-
Incomplete Reduction: The reaction may stall at the nitroso or hydroxylamine stage, especially if the catalyst is not sufficiently active or if reaction conditions are not optimal.
-
Condensation Reactions: The reactive nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo compounds. These are common impurities in the synthesis of aromatic amines via nitro reduction.
-
Aniline Polymerization: Under certain conditions, the newly formed aniline product can undergo polymerization, leading to the formation of undesirable polymeric byproducts.
Q3: Is the trifluoromethylthio (-SCF3) group stable under typical catalytic hydrogenation conditions?
A3: The trifluoromethylthio group is generally stable under the conditions used for the catalytic hydrogenation of a nitro group. Palladium on carbon is a widely used catalyst for this transformation and is not known to typically cleave the C-S bond of the trifluoromethylthio group. However, the choice of catalyst and reaction conditions should be carefully considered to avoid any potential degradation. For instance, more aggressive reducing agents or harsh reaction conditions could potentially affect the stability of the -SCF3 group.
Q4: How can I monitor the progress of the reaction and the formation of side products?
A4: The progress of the reaction and the formation of byproducts can be effectively monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting the desired aniline product as well as potential side products like isomeric impurities or over-reduced species.[2]
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile, providing excellent quantitative precision for purity analysis.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield of this compound and Presence of Intermediates
Potential Cause: Incomplete reduction of the nitro group is a common issue that can lead to a mixture of the desired product and intermediates such as 4-(trifluoromethylthio)nitrosobenzene and N-[4-(trifluoromethylthio)phenyl]hydroxylamine.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the palladium on carbon catalyst is fresh and active. Catalyst poisoning can occur, leading to reduced activity. Consider increasing the catalyst loading if the reaction is sluggish.
-
Hydrogen Pressure: For challenging reductions, increasing the hydrogen pressure can help drive the reaction to completion.
-
Reaction Time and Temperature: While many reductions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Ethanol is a common choice, but other protic or aprotic solvents can be explored.
| Parameter | Recommendation for Complete Reduction |
| Catalyst | 10% Palladium on Carbon (5-10 mol % Pd) |
| Hydrogen Source | Hydrogen gas (H₂) |
| Solvent | Ethanol, Ethyl Acetate, or THF |
| Temperature | Room Temperature to 50°C |
| Pressure | Atmospheric to higher pressures as needed |
Issue 2: Formation of Colored Impurities (Azoxy, Azo, and Hydrazo Compounds)
Potential Cause: The presence of colored impurities often indicates the formation of condensation byproducts. These arise from the reaction of the nitroso and hydroxylamine intermediates.
Troubleshooting Steps:
-
Control of Reaction Conditions: The formation of these byproducts is often favored by specific pH ranges and temperatures. Maintaining neutral conditions and avoiding excessive heat can minimize their formation.
-
Catalyst Selection: The choice of catalyst can influence the product distribution. While Pd/C is common, other catalysts like platinum on carbon (Pt/C) or Raney Nickel could be explored for better selectivity.
-
Efficient Stirring: Ensure vigorous stirring to promote efficient mass transfer of hydrogen to the catalyst surface, which can help to quickly reduce the intermediates before they have a chance to react with each other.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-(Trifluoromethylthio)nitrobenzene using Pd/C
This protocol outlines a general procedure for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
4-(Trifluoromethylthio)nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or another filter aid
Procedure:
-
In a flask suitable for hydrogenation, dissolve 4-(trifluoromethylthio)nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.
-
Seal the flask and purge the system with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-and-fill cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of common side products from reaction intermediates.
References
Navigating Exothermic Reactions in 4-(Trifluoromethylthio)aniline Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethylthio)aniline, managing the reaction's exothermic nature is critical for safety, yield, and purity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of this compound are potentially exothermic?
A1: The primary exothermic event in the synthesis of this compound is typically the trifluoromethylthiolation step itself. This reaction often involves highly reactive electrophilic trifluoromethylthiolating reagents. Additionally, neutralization or quenching steps can also generate heat. For instance, the reaction of aniline derivatives can be exothermic when acid-base neutralizations occur[1]. While a "mild exothermic phenomenon" has been noted in the synthesis of the related compound 4-(Trifluoromethoxy)aniline, the specific heat of reaction for this compound synthesis is not widely published and should be determined empirically for scale-up operations[2].
Q2: What are the primary risks associated with uncontrolled exothermic reactions in this synthesis?
A2: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway. This can result in violent boiling of the solvent, reactor over-pressurization, and the release of toxic and flammable materials. Side reactions may occur at elevated temperatures, leading to reduced product yield, impurity formation, and in severe cases, decomposition of the starting materials or product. For instance, 4-Trifluoromethylaniline has been reported to undergo unexpected incidents upon heating, suggesting the potential for decomposition or side reactions of related compounds under thermal stress[3].
Q3: What are the recommended general strategies for managing exotherms during this synthesis?
A3: Effective management of exothermic reactions involves a multi-faceted approach:
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Slow Addition of Reagents: The trifluoromethylthiolating agent should be added portion-wise or via a dropping funnel at a controlled rate to manage the rate of heat generation.
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Efficient Cooling: The reaction vessel should be equipped with an efficient cooling system, such as an ice bath, cryostat, or cooling jacket, to dissipate the heat generated.
-
Dilution: Conducting the reaction in a suitable solvent at a sufficient dilution can help to absorb and dissipate the heat of reaction more effectively.
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Temperature Monitoring: Continuous monitoring of the internal reaction temperature is crucial to detect any deviation from the setpoint and to allow for timely intervention.
-
Proper Agitation: Good agitation ensures uniform temperature distribution throughout the reaction mixture and prevents the formation of localized hot spots.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase during reagent addition. | 1. Addition rate of the trifluoromethylthiolating agent is too fast.2. Inadequate cooling capacity.3. Insufficient solvent volume. | 1. Immediately stop the addition of the reagent.2. Increase the cooling efficiency (e.g., add more ice, lower the cryostat temperature).3. If safe to do so, add more pre-chilled solvent to the reaction mixture.4. In the future, reduce the addition rate and ensure the cooling system is adequate for the scale of the reaction. |
| Formation of significant byproducts or charring. | 1. Localized hot spots due to poor mixing.2. The overall reaction temperature is too high. | 1. Improve the stirring efficiency by using a more powerful overhead stirrer or a larger stir bar.2. Ensure the cooling bath is in good contact with the reaction flask.3. Lower the reaction temperature setpoint.4. Consider a more dilute reaction mixture. |
| Reaction does not go to completion despite a noticeable exotherm. | 1. The initial exotherm was not adequately controlled, leading to the degradation of the reagent or starting material.2. Insufficient amount of the trifluoromethylthiolating agent was used. | 1. Review the temperature profile of the reaction. If a significant temperature spike occurred, the reaction may need to be repeated with better temperature control.2. Ensure accurate stoichiometry of the reagents. |
| Difficulty in maintaining a stable reaction temperature. | 1. The heat generated by the reaction is close to the maximum cooling capacity of the setup.2. The reaction is being run at a very low temperature, making heat removal less efficient. | 1. Consider scaling down the reaction or upgrading the cooling system.2. Explore if the reaction can be safely conducted at a slightly higher temperature where the cooling system is more effective.3. For larger scale reactions, consider using a continuous flow reactor which offers superior heat transfer. |
Experimental Protocols
General Protocol for Controlled Trifluoromethylthiolation of Aniline
This protocol is a general guideline and should be adapted based on the specific trifluoromethylthiolating agent and reaction scale.
-
Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., nitrogen or argon).
-
Initial Cooling: Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone) and cool the solvent (e.g., dichloromethane or acetonitrile) to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Reactant Addition: Dissolve the 4-substituted aniline in the cooled solvent.
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Controlled Reagent Addition: Dissolve the electrophilic trifluoromethylthiolating reagent in the same solvent and add it to the dropping funnel. Add the reagent dropwise to the aniline solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed the setpoint by more than 2-3 °C.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution) while maintaining cooling. Be aware that the quenching process can also be exothermic.
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Work-up: Proceed with the standard aqueous work-up and purification by column chromatography.
Data Presentation
Table 1: Key Parameters for Managing Exothermic Reactions
| Parameter | Recommended Range | Rationale |
| Reagent Addition Rate | 0.5 - 2.0 mL/min (for lab scale) | Slower addition minimizes the rate of heat generation. |
| Internal Temperature | -78 °C to 25 °C | Dependent on the specific trifluoromethylthiolating reagent and substrate. Lower temperatures are generally safer. |
| Solvent Volume | 10 - 20 mL per gram of substrate | Sufficient dilution helps to absorb and dissipate heat. |
| Stirring Speed | 300 - 500 RPM | Ensures homogenous temperature distribution and prevents hot spots. |
Visualizations
References
Technical Support Center: Recrystallization of 4-(Trifluoromethylthio)aniline
This guide provides troubleshooting and frequently asked questions for the purification of 4-(Trifluoromethylthio)aniline. It is tailored for researchers, scientists, and professionals in drug development.
Important Initial Note: Standard recrystallization is a purification technique for solid compounds. Data indicates that this compound is a liquid at room temperature.[1][2] Therefore, the primary purification method for this compound would be vacuum distillation. The following protocols are provided for a low-temperature crystallization procedure, which may be effective if the starting material is an impure solid or if solidification can be induced at reduced temperatures.
Physicochemical Data
A summary of key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NS | [1][3] |
| Molecular Weight | 193.19 g/mol | [1][4][5] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Boiling Point | 102-103 °C @ 8 mmHg | [1][4][6] |
| Density | 1.351 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.528 | [1][6] |
| Water Solubility | Insoluble | [1][6] |
Frequently Asked Questions (FAQs)
Q1: My this compound is a dark-colored liquid. Can I still purify it by crystallization?
A: As this compound is a liquid at room temperature, vacuum distillation is the recommended purification method. The dark color likely indicates the presence of oxidized impurities, a common issue with anilines.[7] If you must attempt a low-temperature crystallization, you can first try to remove colored impurities. Dissolve the compound in a suitable solvent (like hexane or diethyl ether) and treat it with a small amount of activated charcoal. Filter the charcoal away through celite or a fine filter paper before proceeding with the cooling steps. However, distillation is generally more effective for liquid compounds.
Q2: What is the best solvent for the low-temperature crystallization of this compound?
A: An ideal solvent should fully dissolve the compound at room temperature but have very low solubility for it at reduced temperatures. Given the compound's structure, non-polar solvents are a good starting point.
-
Good candidates: Pentane, hexane. These solvents have very low freezing points and are relatively easy to remove.
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Solvent mixtures: A mixture like diethyl ether/hexane can also be effective. You would dissolve the compound in a minimal amount of ether and then add hexane as an "anti-solvent" until the solution becomes slightly cloudy before cooling.[8]
Q3: My yield is very low after crystallization. What went wrong?
A: Low recovery is a common problem in crystallization and can be caused by several factors:[9]
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Using too much solvent: This is the most frequent cause. The more solvent used, the more compound will remain dissolved even at low temperatures.[10]
-
Insufficient cooling: Ensure you have reached the lowest practical temperature for your setup (e.g., a dry ice/acetone bath at -78 °C) and allowed sufficient time for crystallization to complete.
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Washing with room-temperature solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[9]
Q4: Is there an alternative to direct crystallization if my compound won't solidify?
A: Yes. A robust strategy for purifying anilines is to convert them into a solid salt, recrystallize the salt, and then regenerate the pure aniline.[11][12]
-
Dissolve the impure aniline in a solvent like diethyl ether.
-
Bubble dry HCl gas through the solution or add a solution of HCl in ether to precipitate the hydrochloride salt.
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Filter the solid salt and recrystallize it from a suitable solvent, such as an ethanol/water mixture.
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Dissolve the purified salt in water and add a base (e.g., NaOH or Na₂CO₃ solution) to regenerate the free aniline.
-
Extract the pure aniline with an organic solvent, dry the organic layer, and remove the solvent.
Troubleshooting Guide
This section addresses specific issues encountered during the low-temperature crystallization process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (A liquid layer separates instead of solid crystals) | The melting point of the compound (or the impure mixture) is below the temperature of the solution.[10] | 1. Add more solvent: This lowers the saturation point. Re-warm to dissolve the oil, then cool again slowly. 2. Cool more slowly: Allow the solution to cool gradually to room temperature before placing it in a cold bath. Very slow cooling can favor crystal formation over oiling.[10] 3. Use a different solvent: Try a lower-boiling point solvent or a different solvent system. |
| No Crystals Form (Solution remains clear upon cooling) | 1. Supersaturation: The solution is cooled but crystallization has not initiated.[9] 2. Too much solvent was used: The solution is not saturated at the low temperature.[10] | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid.[13] If available, add a "seed crystal" of the pure compound. 2. Reduce Solvent Volume: Carefully evaporate some of the solvent using a stream of inert gas or a rotary evaporator and attempt to cool the more concentrated solution again. |
| Premature Crystallization (Crystals form in the funnel during hot filtration of charcoal) | The filtration apparatus is too cold, causing the saturated solution to crystallize upon contact. | Preheat the filter funnel and receiving flask by placing them on the hot plate or in an oven before filtration.[7] Perform the filtration step as quickly as possible. Add a small excess of hot solvent before filtering to ensure the compound remains in solution. |
| Crystals are Impure or Colored | 1. Rapid crystallization: Fast cooling can trap impurities within the crystal lattice. 2. Colored impurities not removed: The starting material contained persistent colored species. | 1. Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath, and then to a colder bath. 2. Use activated charcoal: Before crystallization, dissolve the crude material in the solvent at room temperature, add a small amount of charcoal, stir for 5-10 minutes, and filter the solution while warm to remove the charcoal and adsorbed impurities.[7] |
Experimental Protocol: Low-Temperature Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the impure this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., hexane) at room temperature. Start with a small volume (e.g., 2-3 mL) and add more dropwise with swirling until the compound just dissolves.
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Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal (e.g., ~20-30 mg). Gently swirl the flask for 5-10 minutes.
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Hot Filtration (if charcoal was used): Warm the solution gently. Filter the solution through a pre-warmed stemless funnel with fluted filter paper into a clean flask to remove the charcoal. Rinse the original flask and filter paper with a tiny amount of warm solvent to recover all the product.
-
Cooling & Crystallization: Cover the flask with a stopper or parafilm. Allow the solution to cool to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes. Subsequently, transfer the flask to a colder bath (e.g., dry ice/acetone, -78 °C) and leave it undisturbed for at least 30-60 minutes.
-
Inducing Crystallization: If no crystals have formed, try scratching the inner wall of the flask at the liquid-air interface with a glass rod.
-
Isolation: Set up a Büchner funnel for vacuum filtration. Place the flask containing the crystals back into the cold bath for a few minutes to ensure it is thoroughly chilled. Quickly pour the cold slurry of crystals into the Büchner funnel under vacuum.
-
Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold solvent to rinse away any remaining impurities.
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Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Transfer the crystals to a watch glass and allow them to dry completely, preferably in a vacuum desiccator.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common issues during the crystallization of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 372-16-7 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. anaxlab.com [anaxlab.com]
- 5. 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 372-16-7 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Column Chromatography Purification of 4-(Trifluoromethylthio)aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-(Trifluoromethylthio)aniline by column chromatography. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, and a standard experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
For normal-phase column chromatography, silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase.[1] Due to the basic nature of the aniline functional group, which can interact with the acidic silanol groups on the silica surface leading to tailing, neutral alumina can be considered as an alternative stationary phase.[2][3]
Q2: Which mobile phase (eluent) system should I use?
A non-polar solvent system is typically effective for the elution of this compound. A mixture of hexanes (or petroleum ether) and ethyl acetate is a good starting point.[4] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.3 for the product.[5]
Q3: My purified this compound is a yellow or brown liquid. Is this normal?
Pure this compound is a clear, colorless to pale yellow liquid.[6] Like many aniline derivatives, it is susceptible to oxidation upon exposure to air and light, which can result in a yellow or brown discoloration.[3] To minimize this, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2]
Q4: How can I avoid tailing of my compound on the column?
Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and acidic silica.[7] To mitigate this, a small amount of triethylamine (TEA), typically 0.5-2%, can be added to the mobile phase.[5] The TEA will neutralize the acidic sites on the silica gel, allowing for a more symmetrical elution of the aniline.[5]
Q5: What is the best method for loading the liquid this compound sample onto the column?
There are two primary methods for loading a liquid sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a less polar solvent like hexane). Carefully add the solution to the top of the column with a pipette, ensuring not to disturb the silica bed.[5]
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[8] This method is often preferred as it can lead to better separation.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase using TLC. Aim for a target Rf of 0.2-0.3 for this compound.[5] A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase retention and may improve separation. |
| The column was overloaded with the crude sample. | Use a column with a larger diameter or reduce the amount of sample loaded. A general guideline is to use a silica gel mass that is 50-100 times the mass of the crude sample. | |
| Product Tailing or Streaking | Strong interaction between the basic aniline and acidic silica gel.[7] | Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica gel.[5][9] |
| The sample was overloaded. | Reduce the amount of sample loaded onto the column. | |
| Low Recovery of Product | Irreversible adsorption of the product onto the silica gel.[2] | Pre-treat the silica gel with triethylamine before packing the column, or use a less acidic stationary phase like neutral alumina.[2] |
| The compound is not eluting with the chosen mobile phase. | After the expected elution time, flush the column with a more polar solvent (e.g., 50% ethyl acetate in hexanes) to check for any retained product. | |
| Product Discoloration (Turns Yellow/Brown) During or After Purification | Oxidation of the aniline functional group.[2] | Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. Collect fractions under an inert atmosphere. Store the purified product under an inert atmosphere and protected from light.[2] |
| The product is unstable on acidic silica gel.[3] | Consider using deactivated silica gel (by adding TEA to the eluent) or neutral alumina as the stationary phase.[3] |
Quantitative Data Summary
The following table summarizes typical parameters used in the purification of aniline derivatives. Note that the optimal conditions for this compound should be determined experimentally.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Neutral alumina can be used as an alternative.[3] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate | The ratio should be optimized via TLC. Start with a low polarity (e.g., 98:2) and gradually increase the ethyl acetate content. |
| Target Rf Value (TLC) | 0.2 - 0.3 | This generally provides the best separation in column chromatography.[5] |
| Triethylamine (TEA) Additive | 0.5 - 2% (v/v) | Added to the mobile phase to prevent tailing.[5] |
| Silica Gel to Crude Product Ratio | 50:1 to 100:1 (w/w) | A higher ratio may be needed for difficult separations. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. It is crucial to first determine the optimal mobile phase using TLC.
1. TLC Analysis: a. Dissolve a small amount of the crude this compound in a volatile solvent. b. Spot the solution on a TLC plate. c. Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). d. Visualize the spots under a UV lamp (254 nm). e. The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.
2. Column Preparation: a. Select an appropriately sized glass column. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a small layer of sand. d. Prepare a slurry of silica gel in the chosen mobile phase (including 0.5-2% TEA if necessary). e. Pour the slurry into the column and allow it to pack evenly. Use gentle pressure with a pump or bulb if needed to speed up the process and ensure a compact bed. f. Add a layer of sand on top of the silica bed to prevent disturbance.[5]
3. Sample Loading (Dry Loading Method): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add silica gel (approximately 2-3 times the mass of the crude product) to the solution. c. Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle positive pressure to begin the elution at a steady flow rate. c. Collect fractions in an orderly manner (e.g., in test tubes). d. Monitor the collected fractions by TLC to identify which ones contain the pure product.
5. Product Isolation: a. Combine the fractions containing the pure this compound. b. Remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 372-16-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. silicycle.com [silicycle.com]
Troubleshooting low conversion rates in 4-(Trifluoromethylthio)aniline reactions
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 4-(Trifluoromethylthio)aniline in their synthetic workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound sluggish or resulting in low conversion rates?
A1: The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing. This reduces the electron density on the aniline ring and, crucially, on the nitrogen atom.[1] This decreased nucleophilicity of the amine makes it less reactive towards electrophiles compared to aniline or its electron-rich derivatives.[1] Consequently, reactions often require more forcing conditions, specialized catalysts, or longer reaction times to achieve high conversion.
Q2: My this compound has a yellow or brown tint. Can I still use it?
A2: Like many aniline derivatives, this compound can discolor upon exposure to air and light due to oxidation.[2] While a slight yellowing may not significantly impact some reactions, a darker color suggests the presence of impurities that could interfere with your experiment, particularly in sensitive catalytic reactions. It is recommended to use purified, colorless starting material for best results.[2] If you suspect degradation, consider purifying the aniline by distillation or column chromatography before use.
Q3: What are the optimal storage conditions for this compound?
A3: To maintain its purity and stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration is advisable. It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.
Q4: I am observing significant side product formation in my reaction. What are the likely culprits?
A4: Besides incomplete conversion, common side reactions with anilines include oxidation and, in the case of cross-coupling reactions with halogenated precursors, dehalogenation.[2] Oxidation can lead to the formation of colored impurities and tars, especially under acidic conditions or in the presence of oxidizing agents.[2] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[2] In palladium-catalyzed reactions, the choice of base and ligand is crucial to minimize side reactions like hydrodehalogenation.[2]
Troubleshooting Low Conversion Rates
Low conversion is a frequent challenge in reactions involving the sterically hindered and electron-deficient this compound. The following guide provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates in chemical reactions.
Common Reaction Scenarios and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield in Amide Coupling (e.g., with a carboxylic acid) | 1. Reduced nucleophilicity of the aniline. 2. Inefficient activation of the carboxylic acid. 3. Steric hindrance. | 1. Use a more potent coupling agent: Switch from standard reagents like EDC/HOBt to more powerful ones like HATU or PyBOP.[4] 2. Increase reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can often drive it to completion. 3. Optimize base: Use a non-nucleophilic base like DIPEA or 2,6-lutidine. 4. Convert acid to acid chloride: For very difficult couplings, converting the carboxylic acid to the more reactive acyl chloride with oxalyl chloride or thionyl chloride prior to adding the aniline may be necessary. |
| Failure of Buchwald-Hartwig Amination | 1. Catalyst deactivation by oxygen. 2. Inappropriate ligand for the electron-deficient aniline. 3. Incorrect base selection. | 1. Ensure a strictly inert atmosphere: Use a glovebox or Schlenk techniques with thoroughly degassed solvents.[1] 2. Employ modern ligands: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) which are designed to facilitate reductive elimination from the electron-poor aniline.[1] 3. Use a strong, non-coordinating base: Sodium tert-butoxide (NaOtBu) is often effective, but other bases like LHMDS or K₃PO₄ should be screened.[2] |
| Low Conversion in Nucleophilic Aromatic Substitution (SNAr) | 1. The aromatic electrophile is not sufficiently activated. 2. Poor leaving group. 3. Inappropriate solvent. | 1. Ensure strong electron-withdrawing groups (e.g., -NO₂, -CN) are present on the electrophile, positioned ortho or para to the leaving group.[5] 2. Fluorine is the best leaving group for SNAr due to its high electronegativity, which activates the ring towards nucleophilic attack. The reactivity order is F > Cl > Br > I.[5][6] 3. Use polar aprotic solvents: Solvents like DMSO, DMF, or NMP are effective at solvating the charged intermediate (Meisenheimer complex) and accelerating the reaction.[7] |
Key Experimental Protocols
Protocol 1: Amide Coupling with an Electron-Deficient Aniline
This protocol is a general guideline for coupling a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add the carboxylic acid and anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add this compound, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound, NaOtBu, and the palladium precatalyst to an oven-dried Schlenk tube.[1]
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen (repeat three times).[1]
-
Add the anhydrous, degassed toluene via syringe.[1]
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.[1]
-
Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.[1]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Reaction Mechanism: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 372-16-7 [m.chemicalbook.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
Stability of 4-(Trifluoromethylthio)aniline in different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(Trifluoromethylthio)aniline under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the standard appearance and stability of this compound?
Pure this compound is typically a clear, colorless to yellow liquid.[1][2] It is generally stable when stored at room temperature in a tightly sealed container under an inert atmosphere.[1][2] However, like many aniline derivatives, it is susceptible to discoloration (turning yellow or brown) over time, especially upon exposure to air and light, which indicates potential oxidation.[3]
Q2: What are the optimal storage conditions for this compound?
To ensure long-term stability and purity, this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) under an inert atmosphere such as nitrogen or argon.[2][4] It is crucial to keep it in a cool, dry, and dark place.[1][2] For extended storage, refrigeration at 2-8°C is advisable.[3]
Q3: What chemical incompatibilities should I be aware of?
This compound should not be exposed to strong oxidizing agents, strong acids, or acid chlorides.[3] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound.
Q4: My bottle of this compound has turned brownish. Can I still use it?
The development of a brown color typically signifies oxidation and the formation of impurities.[3][4] While it might be usable for applications where high purity is not critical, its use in sensitive experiments like drug development is discouraged without purification. The presence of impurities can lead to unexpected side products and lower reaction yields.[3] It is highly recommended to assess the purity via methods like HPLC, TLC, or NMR before use.
Stability Under Different Reaction Conditions
The stability of this compound is influenced by several factors. While specific quantitative data is limited, the following table summarizes its expected stability based on the general behavior of aniline and thioether compounds.
| Condition | Stressor | Expected Stability & Potential Degradation Pathway | Recommendations |
| pH/Hydrolytic | Strong Acids (e.g., HCl) | Likely unstable. Protonation of the amine can occur. Incompatible with strong acids.[3] | Avoid strong acidic conditions. Use buffered systems if acidity is required. |
| Neutral (pH ~7) | Generally stable under neutral aqueous conditions at moderate temperatures.[5][6] | Monitor for discoloration if exposed to air. | |
| Strong Bases (e.g., NaOH) | Generally more stable than in strong acid, but strong bases can catalyze oxidation. The trifluoromethylthio group is relatively stable to hydrolysis.[3] | Use under an inert atmosphere to prevent base-catalyzed oxidation. | |
| Oxidative | Air (Oxygen), H₂O₂ | Highly susceptible. The aniline moiety can oxidize to form colored impurities (nitroso, nitro compounds) and polymeric materials.[3][4] | Handle and store under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Reductive | Reducing Agents (e.g., NaBH₄, H₂/Pd) | The aniline and trifluoromethylthio groups are generally stable to common reducing agents. | No special precautions are typically needed with standard reducing agents. |
| Thermal | High Temperatures | Susceptible to thermal decomposition at elevated temperatures, which can lead to polymerization or fragmentation.[3] | Avoid unnecessary heating. If heating is required, do so under an inert atmosphere for the shortest possible time. |
| Photolytic | UV/Visible Light | Susceptible to photodegradation, which can accelerate oxidation and lead to discoloration.[3][4] | Store in light-resistant (amber) containers. Protect reactions from direct light. |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown or black | Oxidation: The aniline moiety is likely oxidizing due to the presence of air, especially under basic conditions or in the presence of metal catalysts. | 1. Run Under Inert Atmosphere: Ensure the reaction is thoroughly purged with nitrogen or argon.[3] 2. Use Degassed Solvents: Remove dissolved oxygen from solvents before use. 3. Check Reagent Purity: Ensure other reagents are not contaminated with oxidizing agents. |
| Low or no reaction yield | Degraded Starting Material: The this compound may have degraded during storage due to exposure to air or light.[3] | 1. Verify Purity: Check the purity of the starting material using TLC, HPLC, or NMR. 2. Purify if Necessary: If impurities are detected, consider purification by column chromatography or distillation. 3. Use Fresh Reagent: If possible, use a new, unopened bottle of the reagent. |
| Unexpected side products are observed | Formation of Degradants: Impurities in the starting material or degradation during the reaction can act as reactants, leading to side products. | 1. Analyze Starting Material: Confirm the integrity of your this compound. 2. Review Reaction Conditions: Ensure conditions (temperature, pH) are not too harsh, which could cause decomposition.[4] 3. Consider Degradation Pathways: The side product may be related to an oxidized or polymerized form of the aniline. |
Experimental Protocols & Workflows
Forced degradation studies are crucial for understanding a compound's intrinsic stability.[7][8] Below are generalized protocols that can be adapted to assess the stability of this compound.
General Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Protocol for Hydrolytic Stability Testing
-
Objective: To evaluate the stability of this compound across a range of pH values.[3]
-
Methodology:
-
Prepare acidic, neutral, and basic buffer solutions (e.g., pH 2, pH 7, and pH 9).
-
Prepare a stock solution of the compound in a water-miscible solvent like acetonitrile.
-
Add a small volume of the stock solution to each buffer to reach the target concentration.
-
Incubate the solutions at a controlled temperature (e.g., 50°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.[3]
-
Potential Degradation Pathway
Oxidation is a primary degradation pathway for anilines. The amino group is susceptible to oxidation, which can lead to a cascade of products and discoloration.
References
- 1. This compound CAS#: 372-16-7 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
1H NMR Analysis of 4-(Trifluoromethylthio)aniline: A Comparative Guide
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Trifluoromethylthio)aniline. Designed for researchers, scientists, and drug development professionals, this document presents a comparative analysis with other substituted anilines, supported by experimental data and detailed protocols.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and related aniline derivatives. The data was acquired in deuterated chloroform (CDCl3) at 300 MHz.
| Compound | Ha (δ, ppm) | Multiplicity | J (Hz) | Hb (δ, ppm) | Multiplicity | J (Hz) | NH2 (δ, ppm) | Multiplicity |
| This compound | 7.42 | Doublet of Doublets | 8.3, 1.9 | 7.62 | Doublet | 8.3 | 3.84 | Singlet |
| Aniline | 7.14 | Triplet | 7.6 | 6.66 | Doublet | 7.5 | 3.53 | Broad Singlet |
| 4-Fluoroaniline | 6.84 | Multiplet | - | 6.59 | Multiplet | - | 3.54 | Broad Singlet |
| 4-Chloroaniline | 7.07 | Doublet | 8.7 | 6.62 | Doublet | 8.7 | 3.65 | Broad Singlet |
Note: Ha refers to the aromatic protons ortho to the amino group, and Hb refers to the aromatic protons meta to the amino group.
Experimental Protocol
The 1H NMR spectra were recorded on a 300 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the analyte in 0.7 mL of deuterated chloroform (CDCl3), which also served as the internal standard (δ 7.26 ppm). The spectra were acquired at room temperature. Standard acquisition parameters were used, including a 30-degree pulse width and a relaxation delay of 1 second.
Structure-Spectrum Correlation
The substitution pattern on the aniline ring significantly influences the chemical shifts of the aromatic protons. The following diagram illustrates the structure of this compound and the assignment of its proton signals.
A Comparative Guide to the 13C NMR Characterization of 4-(Trifluoromethylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data of 4-(Trifluoromethylthio)aniline with a selection of structurally related aniline derivatives. The inclusion of detailed experimental protocols and visual aids aims to facilitate a deeper understanding of the spectroscopic characteristics of these compounds, which are often employed as building blocks in medicinal chemistry and materials science.
Comparison of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of substituted anilines are significantly influenced by the electronic properties of the substituent at the para-position. The table below summarizes the 13C NMR data for this compound and several common p-substituted anilines, all recorded in deuterochloroform (CDCl3). The electron-withdrawing nature of the trifluoromethylthio (-SCF3) group results in a downfield shift for C4, while the electron-donating amino group (-NH2) influences the chemical shift of C1.
| Compound | C1 (δ, ppm) | C2/C6 (δ, ppm) | C3/C5 (δ, ppm) | C4 (δ, ppm) | Solvent |
| This compound | 149.1 | 115.3 | 138.2 | 111.3 | CDCl3 |
| Aniline | 146.6 | 115.2 | 129.3 | 118.6 | CDCl3 |
| 4-Fluoroaniline | 142.5 (d, J=2.0 Hz) | 116.1 (d, J=7.6 Hz) | 115.7 (d, J=22.4 Hz) | 156.4 (d, J=235.2 Hz) | CDCl3 |
| 4-Chloroaniline | 145.2 | 116.6 | 129.4 | 123.5 | CDCl3 |
| 4-Bromoaniline | 145.4 | 116.7 | 132.0 | 110.2 | CDCl3 |
| 4-Iodoaniline | 146.3 | 117.6 | 138.2 | 79.7 | CDCl3 |
| 4-Methoxyaniline | 142.9 | 114.9 | 114.0 | 152.0 | CDCl3 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). For 4-fluoroaniline, 'd' denotes a doublet and 'J' represents the coupling constant in Hertz (Hz). The assignments for this compound are based on established substituent effects on aromatic 13C chemical shifts.
Visualizing Substituent Effects
The following diagram illustrates the logical relationship in comparing the electron-withdrawing and electron-donating effects of para-substituents on the chemical shift of the C4 carbon in the aniline ring.
Caption: Substituent effects on C4 chemical shifts.
Experimental Protocol for 13C NMR Characterization
A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR data.
1. Sample Preparation:
-
Weigh approximately 10-50 mg of the aniline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for accurate integration of quaternary carbons, but 2 seconds is generally sufficient for routine characterization.
-
Number of Scans (ns): Varies depending on the sample concentration. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the CDCl3 solvent peak to 77.16 ppm.
-
Perform baseline correction.
Experimental Workflow
The following diagram outlines the general workflow for the 13C NMR characterization of an organic compound.
Caption: General workflow for 13C NMR characterization.
A Comparative Guide to HPLC Purity Analysis of 4-(Trifluoromethylthio)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 4-(Trifluoromethylthio)aniline is critical for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. The information presented is supported by experimental data from analogous compounds and detailed methodologies to assist in selecting the most appropriate analytical strategy.
Comparison of Analytical Techniques for Purity Analysis
The purity of this compound can be assessed by various analytical techniques, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being a widely used and robust method. However, Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy offer alternative and complementary information. The choice of technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the need for structural elucidation, and the desired quantitative precision.
A summary of the key performance characteristics of these techniques is presented in the table below.
| Feature | HPLC-UV | GC-MS | ¹⁹F NMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | Absorption of radiofrequency by ¹⁹F nuclei in a magnetic field. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Fluorine-containing compounds. |
| Primary Application | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile impurities. | Structural elucidation and quantification of fluorine-containing impurities. |
| Limit of Detection | Typically in the µg/mL to ng/mL range. | Can reach pg/mL levels for volatile impurities. | Generally in the mg/mL to µg/mL range. |
| Sample Throughput | Moderate to high. | Moderate. | Low to moderate. |
| Impurity Identification | Based on retention time and UV spectrum; requires confirmation by MS. | Definitive identification based on mass spectra. | Provides structural information about fluorine-containing impurities. |
Experimental Workflow for Purity Analysis
The general workflow for assessing the purity of this compound involves several key steps, from sample preparation to data analysis. A comparative overview of the typical workflows for HPLC, GC-MS, and ¹⁹F NMR is illustrated in the following diagram.
Caption: Comparative workflow for HPLC, GC-MS, and ¹⁹F NMR purity analysis.
Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method
This section provides a detailed protocol for a stability-indicating RP-HPLC method suitable for the purity analysis of this compound and the separation of its potential process-related and degradation impurities.
Potential Impurities
A robust stability-indicating method should be able to separate the main component from its potential impurities. Based on the common synthesis route and forced degradation studies of analogous compounds, the following are potential impurities for this compound:
-
Process-Related Impurity: 4-(Trifluoromethylthio)nitrobenzene (starting material).
-
Oxidative Degradation Products: 4-(Trifluoromethylsulfinyl)aniline (sulfoxide) and 4-(Trifluoromethylsulfonyl)aniline (sulfone).
-
Hydrolytic/Photolytic Degradation Product: 4-Aminobenzotrifluoride (cleavage of the C-S bond).
Chromatographic Conditions
| Parameter | Recommended Condition |
| Instrument | HPLC system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-32 min: 70-30% B, 32-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Solution Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known levels of potential impurities to confirm the separation capability of the method.
Data Analysis
The purity of this compound is typically determined using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
Logical Relationship of Purity Analysis
The following diagram illustrates the logical flow and considerations for the comprehensive purity analysis of this compound, integrating various analytical techniques.
A Comparative Guide to the GC-MS Analysis of 4-(Trifluoromethylthio)aniline Impurities
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is of paramount importance in the pharmaceutical and agrochemical industries. 4-(Trifluoromethylthio)aniline is a key building block in the synthesis of various active compounds, and ensuring its purity is critical for the safety and efficacy of the final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the analysis of potential impurities in this compound, supported by experimental data from analogous compounds and detailed methodologies.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for the separation and identification of volatile and semi-volatile impurities in organic compounds like this compound. Its high chromatographic resolution combined with the specificity of mass spectrometric detection allows for the confident identification of impurities, even at trace levels.
However, alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages, particularly in terms of quantitative precision for routine quality control and enhanced sensitivity for certain applications. The choice of the most suitable analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the need for structural elucidation, and the desired level of sensitivity.
Potential Impurities in this compound
The manufacturing process of this compound can potentially lead to the formation of several impurities. Based on the common synthesis route, which involves the reduction of the corresponding nitro compound, the following are considered potential process-related impurities:
-
Starting Material: 4-(Trifluoromethylthio)nitrobenzene
-
Positional Isomers: 2-(Trifluoromethylthio)aniline and 3-(Trifluoromethylthio)aniline
-
Isomers of the Starting Material: 2-(Trifluoromethylthio)nitrobenzene and 3-(Trifluoromethylthio)nitrobenzene
Accurate identification and quantification of these impurities are crucial for controlling the quality of this compound.
Performance Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of impurities in compounds analogous to this compound. The data presented is a composite based on published methods for structurally related trifluoromethyl-substituted anilines.
| Parameter | GC-MS Analysis | HPLC-UV Analysis | LC-MS/MS Analysis |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.0001% (ng/mL levels) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.0003% (ng/mL levels) |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Precision (RSD) | < 5% | < 2% | < 10% |
| Primary Application | Impurity identification and quantification | Routine purity testing and quantification | Trace-level quantification |
Experimental Protocols
Detailed methodologies for the analysis of this compound impurities using GC-MS and alternative techniques are provided below. These protocols are based on established methods for similar halogenated and trifluoromethyl-substituted anilines and should be validated for the specific application.
GC-MS Method for Impurity Profiling
This method is designed for the separation and identification of potential impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
This compound reference standard and expected impurity standards.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standards in dichloromethane to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution to the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in dichloromethane to a final concentration of approximately 1 mg/mL.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-400 |
Data Analysis: Identify impurities by comparing their retention times and mass spectra with those of the reference standards. Quantify the impurities using an external or internal standard method.
Alternative Method 1: HPLC-UV for Quantitative Analysis
This method is suitable for routine quality control and precise quantification of impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standards in methanol (1 mg/mL) and dilute with the mobile phase to the desired concentrations.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Alternative Method 2: LC-MS/MS for High-Sensitivity Analysis
This method is ideal for detecting and quantifying trace-level impurities.
Instrumentation:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS).
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the GC-MS analysis of this compound impurities.
Caption: Workflow for the GC-MS analysis of this compound impurities.
Conclusion
The GC-MS method presented provides a robust and reliable approach for the identification and quantification of potential impurities in this compound. The detailed protocol, based on established methods for analogous compounds, serves as a strong starting point for method development and validation. For routine quality control where high throughput and quantitative precision are key, HPLC-UV is an excellent alternative. For applications requiring the highest sensitivity to detect trace-level impurities, LC-MS/MS is the preferred technique. A comprehensive approach to purity analysis may involve the use of both GC-MS for initial impurity identification and a validated HPLC or LC-MS/MS method for routine quantitative monitoring. This ensures the production of high-quality this compound, meeting the stringent requirements of the pharmaceutical and agrochemical industries.
A Head-to-Head Battle in Drug Design: Unveiling the Contrasting Properties of Trifluoromethylthio (SCF3) and Trifluoromethyl (CF3) Groups
An in-depth comparative analysis for researchers and drug development professionals, detailing the physicochemical and pharmacological impact of substituting a trifluoromethyl group with a trifluoromethylthio group. This guide provides supporting experimental data, detailed protocols, and visual workflows to inform rational drug design.
In the intricate world of drug design, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the potency, metabolic stability, and overall pharmacokinetic profile of therapeutic agents. Among these, the trifluoromethyl (CF3) group has long been a workhorse for medicinal chemists. However, its sulfur-containing cousin, the trifluoromethylthio (SCF3) group, is emerging as a compelling alternative, offering a unique set of properties that can be advantageous in specific molecular contexts. This guide provides a comprehensive, data-driven comparison of the SCF3 and CF3 groups, empowering researchers to make more informed decisions in the design of next-generation pharmaceuticals.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
The trifluoromethyl and trifluoromethylthio groups both exert a strong electron-withdrawing effect, significantly influencing the acidity (pKa) and lipophilicity (LogP) of a parent molecule. However, the presence of the sulfur atom in the SCF3 group introduces subtle yet impactful differences.
To illustrate these differences, we can compare the physicochemical properties of 4-(trifluoromethyl)aniline and 4-(trifluoromethylthio)aniline.
| Property | 4-(Trifluoromethyl)aniline (CF3) | This compound (SCF3) | Source |
| pKa | 8.6 (in acetonitrile) | 2.79 (Predicted) | [1],[2] |
| LogP | 3.60 (for N-propyl-3-(trifluoromethyl)aniline) | Not directly available for the aniline, but the SCF3 group has a higher Hansch parameter (1.44) than CF3 (0.88), suggesting greater lipophilicity. | [3][4] |
The significantly lower pKa of the aniline functional group in the presence of the SCF3 group, as compared to the CF3 group, highlights the stronger electron-withdrawing nature of the trifluoromethylthio moiety. This increased acidity can have profound implications for drug-receptor interactions, particularly those involving hydrogen bonding.
Metabolic Stability: The Strength of the C-F Bond and Beyond
A key driver for the widespread use of the CF3 group in drug design is its exceptional metabolic stability, largely attributed to the high bond dissociation energy of the carbon-fluorine bond.[4] This makes the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.
The SCF3 group is also known to enhance metabolic stability. While direct comparative studies on isosteric pairs are limited, the inherent stability of the trifluoromethyl group, coupled with the electronic effects of the sulfur atom, is believed to contribute to a favorable metabolic profile.
Biological Activity: A Case Study of a Celecoxib Analogue
The impact of substituting a CF3 group with other fluorinated moieties on biological activity can be significant. A study on a trifluoromethyl analogue of the selective COX-2 inhibitor, celecoxib, provides some intriguing insights. While this study focused on a different CF3 analogue rather than a direct SCF3 for CF3 swap, it demonstrates that even subtle changes to the fluorinated substituent can modulate the drug's mechanism of action. The trifluoromethyl analogue of celecoxib, despite having a 205-fold lower COX-2 inhibitory activity, demonstrated potent anti-inflammatory effects in models of neuroinflammation, suggesting a COX-2-independent mechanism.[5] This highlights the potential for fluorinated analogues to not only fine-tune the primary pharmacology but also to introduce novel biological activities.
Experimental Protocols
To facilitate further research and direct comparison of these two critical functional groups, detailed experimental protocols for key physicochemical and metabolic assays are provided below.
Determination of Lipophilicity (LogP) by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the octanol-water partition coefficient (LogP) of a compound, which is a measure of its lipophilicity.
Methodology:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the hydrophobicity of the compounds being analyzed.
-
Column: Utilize a reverse-phase HPLC column (e.g., C18).
-
Standard Preparation: Prepare a series of standard compounds with known LogP values. Dissolve these standards and the test compounds in a suitable solvent.
-
HPLC Analysis:
-
Inject the standard compounds and the test compounds into the HPLC system.
-
Elute the compounds with the prepared mobile phase.
-
Record the retention time for each compound.
-
-
Calculation:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Create a calibration curve by plotting the log(k') of the standard compounds against their known LogP values.
-
Determine the LogP of the test compounds by interpolating their log(k') values on the calibration curve.
-
Determination of Acidity (pKa) by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into each of the buffer solutions to a final concentration that gives a measurable absorbance.
-
Spectrophotometric Measurement:
-
Measure the UV-Vis absorbance spectrum of the compound in each buffer solution.
-
Identify the wavelength of maximum absorbance (λ_max) for both the acidic and basic forms of the compound.
-
-
Data Analysis:
-
Plot the absorbance at the selected λ_max values against the pH of the buffer solutions.
-
The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the titration curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Pre-warm the liver microsomes and the test compound in the reaction buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t_1/2) using the formula: t_1/2 = 0.693 / k.
-
Synthesis of this compound
Objective: To synthesize this compound from 4-nitro-1-(trifluoromethylthio)benzene.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-nitro-1-(trifluoromethylthio)benzene in ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Place the reaction mixture in an autoclave and hydrogenate under a hydrogen atmosphere (e.g., 40 atm) at room temperature for a specified period (e.g., 8 hours).
-
Workup:
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Wash the residue with water to obtain the crude product.
-
-
Purification: The crude product can be further purified by techniques such as distillation or chromatography to yield pure this compound.[2]
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental processes and the biological relevance of these functional groups, the following diagrams have been generated using the DOT language.
Caption: A logical workflow for the comparative study of CF3 and SCF3 analogues.
Caption: Simplified signaling pathway for the CF3-containing drug, Celecoxib.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a trifluoromethylthio group in place of a trifluoromethyl group is a nuanced one that requires careful consideration of the specific therapeutic target and the desired physicochemical and pharmacological profile of the drug candidate. The SCF3 group offers the potential for enhanced lipophilicity and stronger electron-withdrawing effects, which can be leveraged to fine-tune drug-receptor interactions and improve membrane permeability. However, the synthetic accessibility and metabolic fate of SCF3-containing compounds must be carefully evaluated.
This guide provides a foundational framework for researchers to embark on a more rational and data-driven approach to utilizing these powerful fluorinated functional groups. By understanding their distinct properties and having access to robust experimental protocols, the drug discovery community can better harness the potential of both the trifluoromethyl and trifluoromethylthio groups to develop safer and more effective medicines.
References
- 1. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 372-16-7 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 4-(Trifluoromethylthio)aniline in Key Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks in the synthesis of novel chemical entities is a critical decision. 4-(Trifluoromethylthio)aniline, with its unique electronic properties imparted by the trifluoromethylthio (-SCF3) group, presents both opportunities and challenges in common synthetic transformations. This guide provides a comparative benchmark of the performance of this compound in two pivotal palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Its reactivity is contrasted with that of other frequently used aniline derivatives to offer a clear perspective on its utility in synthetic workflows.
The trifluoromethylthio group is a strong electron-withdrawing substituent, which significantly influences the nucleophilicity of the aniline nitrogen. This electronic characteristic plays a crucial role in the outcome of cross-coupling reactions, often necessitating optimized catalytic systems to achieve high yields.
Buchwald-Hartwig Amination: Overcoming Reduced Nucleophilicity
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds. However, the reduced nucleophilicity of anilines bearing electron-withdrawing groups can render these substrates challenging. To achieve efficient coupling, robust catalytic systems, often employing bulky, electron-rich phosphine ligands, are required.
Below is a comparative table illustrating the performance of this compound against an electron-rich and a moderately electron-deficient aniline in a representative Buchwald-Hartwig amination with 4-bromotoluene.
| Aniline Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 4-Methoxyaniline | Pd₂(dba)₃ / P(o-tol)₃ | NaOtBu | Toluene | 80 | 8 | 95 |
| 4-Chloroaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 10 | 90 |
This data is a representative compilation from analogous reactions described in the literature and serves as a guideline for reaction optimization.
The data indicates that while this compound can participate effectively in Buchwald-Hartwig amination, it generally requires more forcing conditions (higher temperature and longer reaction times) and a more sophisticated ligand (XPhos) compared to its electron-rich counterpart, 4-methoxyaniline. Its performance is comparable to other electron-deficient anilines like 4-chloroaniline.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
This compound
-
Aryl Halide (e.g., 4-bromotoluene)
-
Anhydrous Toluene
-
Inert atmosphere setup (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.2 mmol) and the aryl halide (1.0 mmol).
-
Add anhydrous toluene (5 mL).
-
The flask is sealed and the mixture is stirred at 100 °C for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethylthio)aniline: A Comprehensive Guide
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. 4-(Trifluoromethylthio)aniline, an aniline derivative, requires meticulous disposal procedures due to its potential hazards. This guide provides a detailed, step-by-step protocol for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear robust, chemical-resistant gloves. For aniline and its derivatives, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended.[3] Nitrile gloves are not advised for handling anilines.[4]
-
Eye Protection: Chemical splash goggles conforming to European standard EN 166 are essential to prevent eye contact.[1]
-
Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[3]
-
Respiratory Protection: All work involving this compound should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[3]
Designated Work Area: Confine all handling of this compound to a designated and clearly marked area, such as a chemical fume hood.[3] The area should be labeled with warnings indicating the potential hazards.[4]
Hazard Summary
The following table summarizes the key hazard information for this compound and related compounds.
| Hazard Classification | Description | Citations |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [1] |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. | [1] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. | [1] |
| Skin Irritation | Causes skin irritation. | [5][6] |
| Eye Irritation | Causes serious eye irritation. | [5][6] |
| Respiratory Irritation | May cause respiratory irritation. | [5][7] |
Step-by-Step Disposal Protocol
This compound must be treated as hazardous waste and its disposal must comply with all local, state, and federal regulations.[2][8] Under no circumstances should this chemical be disposed of down the drain or mixed with regular waste.[3][4]
1. Waste Collection:
-
Collect waste this compound in its original container or a compatible, properly labeled, and tightly sealed hazardous waste container.[8] A polyethylene container is a suitable option.[3][4]
-
Do not mix with other waste streams to avoid potentially dangerous chemical reactions.[8]
2. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, well-ventilated area specifically designated for hazardous waste.[8]
-
The storage area should be secure and away from incompatible materials such as strong oxidizing agents.[4][8]
3. Spill Management:
-
Small Spills:
-
If a small spill occurs that can be cleaned up in a short amount of time by trained personnel, proceed with caution.[4]
-
Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[3][9]
-
Using non-sparking tools, collect the absorbed material into a suitable, closed container for disposal.[8]
-
Ventilate and wash the affected area thoroughly after the cleanup is complete.[3]
-
-
Large Spills:
4. Final Disposal:
-
The standard and recommended method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[8]
-
This process must be carried out by a licensed hazardous waste disposal contractor in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful by-products.[7][8]
-
An alternative method involves dissolving or mixing the material with a combustible solvent before incineration.[8]
5. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste in the same manner as the chemical itself.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Essential Safety and Logistics for Handling 4-(Trifluoromethylthio)aniline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for 4-(Trifluoromethylthio)aniline, a key intermediate in various manufacturing processes.
Chemical Identity and Hazards
| Property | Value | Reference |
| Molecular Formula | C7H6F3NS | [1][2] |
| Molecular Weight | 193.19 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | 103 °C / 217.4 °F | [2] |
| Flash Point | 107 °C / 224.6 °F | [2] |
| Signal Word | Warning | [1] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE based on established safety protocols.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Goggles or Safety Glasses with side shields. A face shield is recommended where splashing is a potential. | EN 166 or 29 CFR 1910.133 |
| Hands | Protective gloves (Nitrile rubber is a suitable option). | EU standard EN 374 |
| Skin/Body | Appropriate protective clothing to prevent skin exposure, such as a lab coat or coveralls. | [1] |
| Respiratory | For small-scale laboratory use, a half mask with an organic vapor filter (Type A Brown) is recommended. In case of inadequate ventilation or for larger quantities, a self-contained breathing apparatus (SCBA) should be used. | EN405, EN140, EN14387 |
Experimental Protocol: Safe Handling and Storage
Adherence to strict handling and storage procedures is essential to maintain a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]
-
Avoid contact with skin and eyes.[4]
-
Do not breathe vapors or mist.[5]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]
-
Keep in a dark place, under an inert atmosphere, at room temperature.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
| Waste Stream | Disposal Method |
| Unused Product | Dispose of as hazardous waste through a licensed waste disposal company. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][7] |
| Empty Containers | Handle uncleaned containers as you would the product itself. Do not reuse empty containers. Dispose of them as hazardous waste.[6] |
| Contaminated Materials | Any materials contaminated with this compound, such as absorbent pads or used PPE, should be collected and disposed of as hazardous waste.[6] |
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention. | [1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [1] |
| Ingestion | Clean mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell. | [1] |
| Spill | Absorb the spill with an inert substance (e.g., sand, silica gel). Collect the absorbed material into a suitable, closed container for disposal. Ensure adequate ventilation and wear appropriate PPE. | [2][6] |
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
